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6-(2-Fluoropropan-2-yl)pyridin-2-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

Strategic Deployment of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

Executive Summary The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1] Beyond simple bioisosterism, fluorinated pyridines serve as precision tools to m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1] Beyond simple bioisosterism, fluorinated pyridines serve as precision tools to modulate pKa, lipophilicity (LogP/LogD), metabolic stability, and conformational preference. This guide provides a technical deep-dive into the selection, synthesis, and application of these building blocks, moving beyond generic observations to actionable structure-activity relationship (SAR) insights.

Part 1: Physicochemical Profiling – The "Fluorine Effect"

The strategic placement of a fluorine atom on a pyridine ring dramatically alters its electronic landscape. The high electronegativity of fluorine (


) exerts a strong inductive effect (

), while its lone pairs can donate electron density via resonance (

). In pyridine systems, the

effect dominates, particularly at the C2 and C6 positions, significantly reducing the basicity of the ring nitrogen.
Comparative Physicochemical Properties

The following table contrasts the core properties of fluorinated pyridine building blocks against the unsubstituted parent heterocycle.

Building BlockStructurepKa (Conj. Acid)LogP (Approx)Key Medicinal Utility
Pyridine

5.230.65Baseline scaffold; often metabolically labile.
2-Fluoropyridine 2-F-

-0.44~0.80Reactive Handle: Activated for

; weak H-bond acceptor.
3-Fluoropyridine 3-F-

2.97~0.85Bioisostere: Modulates basicity without eliminating H-bond capability; metabolic blocker.
4-Fluoropyridine 4-F-

3.90~0.85Electronic Tuning: Intermediate basicity modulation.
2-(Trifluoromethyl)pyridine 2-

-

0.60 (calc)~1.80Lipophilicity Booster: Significant LogP increase; metabolic stability.

Key Insight – Basicity Modulation:

  • Solubility: Introducing fluorine at C2 or C6 renders the pyridine non-basic (pKa < 0). This is critical when "flattening" a molecule's pH profile to avoid lysosomal trapping or to improve passive permeability by reducing the ionized fraction at physiological pH.

  • Binding: Fluorine at C3 lowers the pKa to ~3.0, maintaining the pyridine nitrogen as a weak H-bond acceptor while preventing protonation in the gut (pH 1-2) or blood (pH 7.4).

Part 2: Synthetic Utility & Reactivity Profiles

2-Fluoropyridines: The Workhorses

2-Fluoropyridines are unique because the fluorine atom acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (


) reactions—significantly better than chlorine or bromine.
  • Why? The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than larger halogens, lowering the activation energy of the rate-determining step (nucleophilic attack).

  • Application: Use 2-fluoropyridines to introduce amines, ethers, or thiols under mild conditions.

Mechanism:

Displacement

The following diagram illustrates the pathway for functionalizing 2-fluoropyridine.[2]

SnAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactant 2-Fluoropyridine TS Meisenheimer Complex Reactant->TS Rate Determining (F stabilizes negative charge) Nu Nucleophile (Nu-) Nu->TS Product 2-Substituted Pyridine TS->Product Fast Elimination LG Fluoride (F-) TS->LG

Figure 1: Mechanism of


 on 2-fluoropyridine highlighting the stabilization of the Meisenheimer complex.
3-Fluoropyridines: The Metabolic Blockers

Unlike the C2 isomer, 3-fluoropyridine is resistant to


 displacement. The C-F bond is chemically robust, making it an ideal "install-and-forget" motif to block metabolic soft spots.
  • Metabolic Stability: The C3 position of pyridine is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol) and steric shielding.

Part 3: Decision Logic for Building Block Selection

Choosing the correct fluorinated pyridine depends on the specific medicinal chemistry objective.

Selection_Tree Start Objective Branch1 Need Reactive Handle? Start->Branch1 Branch2 Need Property Modulation? Start->Branch2 Opt1 Yes: Functionalization Branch1->Opt1 Opt2 Lower pKa / Solubility Branch2->Opt2 Opt3 Block Metabolism Branch2->Opt3 Opt4 Increase Lipophilicity Branch2->Opt4 Res1 Use 2-Fluoropyridine (SnAr active) Opt1->Res1 Res2 Use 2-Chloro-3-Fluoropyridine (Regioselective coupling) Opt1->Res2 Res3 Use 2-F or 2,6-diF Pyridine (pKa < 0) Opt2->Res3 Res4 Use 3-F Pyridine (Blocks P450 site) Opt3->Res4 Res5 Use Trifluoromethylpyridine (LogP boost) Opt4->Res5

Figure 2: Decision matrix for selecting fluorinated pyridine building blocks based on SAR requirements.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Morpholinopyridine via

This protocol demonstrates the high reactivity of 2-fluoropyridine compared to chloropyridine.

Materials:

  • 2-Fluoropyridine (1.0 equiv)[2]

  • Morpholine (1.2 equiv)[2]

  • 
     (1.5 equiv)
    
  • DMSO (anhydrous, 0.5 M concentration)

Methodology:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge

    
     and morpholine.
    
  • Addition: Add DMSO followed by 2-fluoropyridine.

  • Reaction: Heat the mixture to 80°C. (Note: 2-Chloropyridine would typically require temperatures >120°C or Pd-catalysis).

  • Monitoring: Monitor by LC-MS. Conversion is typically complete within 2-4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling of 3-Fluoro-5-bromopyridine

Preserving the C-F bond while coupling at the C-Br position.

Materials:

  • 3-Fluoro-5-bromopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Sparge solvents with nitrogen for 15 minutes.

  • Assembly: Combine halide, boronic acid, base, and catalyst in the reaction vessel. Add solvent mixture.[2][3][4]

  • Reaction: Heat to 90°C under nitrogen atmosphere for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Note: The C3-Fluorine remains intact; it is not labile under standard Pd-catalyzed conditions, serving as a stable structural element in the final drug candidate.

Part 5: Case Studies in Drug Discovery

Lemborexant (Dayvigo) – Metabolic Stability & Affinity

Lemborexant, a dual orexin receptor antagonist, features a 3-fluoropyridine moiety.

  • Role of Fluorine: The fluorine atom at the 3-position of the pyridine ring serves a dual purpose. First, it blocks a metabolically susceptible position on the pyridine ring. Second, it modulates the electron density of the ring, optimizing the

    
    -stacking interactions within the receptor binding pocket.
    
Enasidenib (Idhifa) – Lipophilicity & Potency

Enasidenib, an IDH2 inhibitor, utilizes a trifluoromethylpyridine scaffold.

  • Role of Fluorine: The

    
     group significantly increases the lipophilicity of the molecule, aiding in membrane permeability. Furthermore, the bulky 
    
    
    
    group occupies a hydrophobic pocket in the enzyme, enhancing binding affinity through van der Waals interactions while rendering the adjacent positions sterically inaccessible to metabolic enzymes.
Vericiguat (Verquvo) – Physicochemical Tuning

Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

  • Role of Fluorine: The fluorine atom is crucial for tuning the pKa of the fused ring system and improving the overall metabolic stability of the drug, contributing to its favorable pharmacokinetic profile (low clearance).[1]

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][2][5][6]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Available at: [Link][5][6]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules (MDPI). Available at: [Link]

Sources

Exploratory

Technical Guide: 2-Fluoropropan-2-yl as a Bioisostere for tert-Butyl

The following technical guide details the application of the 2-fluoropropan-2-yl group as a strategic bioisostere for the tert-butyl moiety in drug design. Executive Summary: The Fluorine Advantage In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of the 2-fluoropropan-2-yl group as a strategic bioisostere for the tert-butyl moiety in drug design.

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the tert-butyl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) is a privileged motif for filling hydrophobic pockets and enforcing bioactive conformations. However, its utility is often compromised by two critical liabilities: metabolic susceptibility  (via CYP450-mediated 

-oxidation) and excessive lipophilicity (inflating LogP).

The 2-fluoropropan-2-yl group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), often termed the "fluoro-isopropyl" or "fluorinated tert-butyl" analog, represents a high-precision bioisosteric replacement. By substituting a single methyl group with a fluorine atom, researchers can retain the steric bulk required for receptor binding while simultaneously lowering lipophilicity and blocking metabolic degradation.

This guide provides the rationale, synthetic pathways, and validation protocols for deploying this bioisostere in lead optimization.

Physicochemical Profiling: t-Bu vs. 2-Fluoropropan-2-yl[1]

The transition from a tert-butyl to a 2-fluoropropan-2-yl group is not merely a steric exchange; it is an electronic modulation.[1][2] The fluorine atom, while smaller than a methyl group, exerts a powerful inductive effect (


) that alters the physicochemical landscape of the molecule.
Comparative Metrics
Propertytert-Butyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
2-Fluoropropan-2-yl (

)
Impact on Drug Design
Van der Waals Volume ~98 ų~85 ųSlight reduction in bulk; usually maintains pocket fit.
Lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

LogP)
Reference (0.0)-0.5 to -1.2Critical Advantage: Improves solubility and lowers nonspecific binding.
Electronic Effect Weak Electron Donor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Strong Electron Withdrawing (

)
Lowers pKa of nearby amines; alters metabolic susceptibility.
Metabolic Liability High (Oxidation to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Low (Blocked site)Extends half-life (

).
C–X Bond Length C–C: 1.54 ÅC–F: 1.35 ÅTighter bond, chemically inert.[1][2]
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the 2-fluoropropan-2-yl group during Lead Optimization.

Bioisostere_Logic Lead Lead Compound (Contains tert-Butyl) Problem Identify Liability Lead->Problem Metabolism High Metabolic Clearance (CYP Oxidation) Problem->Metabolism Lipophilicity High LogP / Low Solubility Problem->Lipophilicity Solution Apply Bioisostere: 2-Fluoropropan-2-yl Metabolism->Solution Block Site Lipophilicity->Solution Lower LogP Mechanism_Met Mechanism: Block C-H Abstraction Deactivate Neighboring C-H Solution->Mechanism_Met Mechanism_Lip Mechanism: Fluorine Polarity Reduced Hydrophobic Surface Solution->Mechanism_Lip Outcome Optimized Lead: Improved t1/2 & Solubility Mechanism_Met->Outcome Mechanism_Lip->Outcome

Figure 1: Decision logic for replacing tert-butyl with 2-fluoropropan-2-yl to address specific ADME liabilities.

Mechanism of Action: Metabolic Blocking

The primary driver for this substitution is the mitigation of oxidative metabolism.

  • The Liability : Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) frequently target the methyl groups of the tert-butyl moiety.[1] The mechanism involves hydrogen atom abstraction (HAT) to form a radical, followed by "oxygen rebound" to generate the alcohol metabolite (

    
    ).
    
  • The Blockade : Replacing one methyl group with a fluorine atom (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) achieves two protective effects:
    
    • Direct Blocking : The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 98 kcal/mol) and is essentially inert to CYP450 oxidative cleavage [1].

    • Electronic Deactivation : The strong electronegativity of fluorine pulls electron density away from the adjacent methyl groups. This increases the oxidation potential of the remaining C–H bonds, making them less nucleophilic and less susceptible to the electrophilic oxo-iron species of the CYP active site [2].

Synthetic Protocol: Deoxofluorination

The most robust method to install the 2-fluoropropan-2-yl group is via the deoxofluorination of the corresponding tertiary alcohol.[1] This alcohol is often the direct metabolic product of the parent tert-butyl compound, meaning the synthetic route effectively "caps" the metabolic soft spot.

Experimental Workflow: Synthesis of 2-(2-fluoropropan-2-yl)arene

Objective : Convert a tertiary alcohol precursor to the 2-fluoropropan-2-yl analog.

Reagents :

  • Substrate : 2-(Aryl)propan-2-ol (Precursor)[1]

  • Fluorinating Agent : XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) or DAST (Diethylaminosulfur trifluoride).[1] Note: XtalFluor-E is preferred for higher thermal stability and safety.[1]

  • Promoter : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine trihydrofluoride.[1]

  • Solvent : Anhydrous Dichloromethane (DCM).[1][2]

Step-by-Step Protocol :

  • Preparation : Charge a flame-dried round-bottom flask with the tertiary alcohol substrate (1.0 equiv) and anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling : Cool the solution to

    
     using a dry ice/acetone bath. Crucial: Low temperature prevents elimination side reactions (alkene formation).
    
  • Addition : Add DBU (1.5 equiv) followed by the dropwise addition of XtalFluor-E (1.2 equiv).

  • Reaction : Stir at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4 hours. Monitor reaction progress via TLC or LC-MS.[2]
    
    • Checkpoint: Look for the disappearance of the alcohol peak (

      
      ) and appearance of the fluoride product (often invisible in UV, check mass 
      
      
      
      or
      
      
      ).
  • Quench : Quench the reaction carefully with saturated aqueous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     solution. Vigorous bubbling may occur.
    
  • Extraction : Extract the aqueous layer with DCM (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2] Combine organic layers.
    
  • Purification : Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography. Note: Fluorinated products are often less polar than the alcohol precursor.
    
Synthetic Pathway Diagram[2][3]

Synthesis_Flow Precursor Tertiary Alcohol (R-C(Me)2-OH) Intermediate Activated Intermediate Precursor->Intermediate Activation Reagents XtalFluor-E / DBU DCM, -78°C to RT Reagents->Intermediate Product 2-Fluoropropan-2-yl (R-C(Me)2-F) Intermediate->Product Nucleophilic Fluorination (Sn1/Sn2) SideProduct Elimination Product (Alkene) Intermediate->SideProduct Elimination (If Temp > -20°C)

Figure 2: Deoxofluorination pathway using XtalFluor-E. Control of temperature is critical to favor substitution over elimination.[1]

Validation: Metabolic Stability Assay

Once synthesized, the bioisostere must be validated against the parent tert-butyl compound.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation : Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation : Initiate reaction with NADPH (1 mM).

  • Sampling : Aliquot samples at

    
     minutes.
    
  • Quench : Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis : Analyze via LC-MS/MS to determine % remaining parent compound.

  • Calculation : Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Success Criteria :

  • A ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -fold reduction in 
    
    
    
    compared to the tert-butyl parent indicates successful metabolic blocking.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Bezençon, O., et al. (2017).[2] Fluorinated Bioisosteres of the tert-Butyl Group. Journal of Medicinal Chemistry, 60(23), 9769–9784. Link

Sources

Foundational

Physical properties of 6-(2-fluoropropan-2-yl)pyridin-2-amine HCl salt

This guide serves as an in-depth technical reference for 6-(2-fluoropropan-2-yl)pyridin-2-amine hydrochloride , a specialized fluorinated heterocyclic building block.[1] This document is structured to support researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical reference for 6-(2-fluoropropan-2-yl)pyridin-2-amine hydrochloride , a specialized fluorinated heterocyclic building block.[1] This document is structured to support researchers in medicinal chemistry and process development, focusing on physical characterization, synthesis logic, and handling protocols.

[1][2]

Part 1: Executive Summary & Strategic Utility

Compound Class: Fluorinated Pyridine Building Block Primary Application: Medicinal Chemistry (Bioisostere Implementation)

The incorporation of a 2-fluoropropan-2-yl group (often termed a "fluoro-isopropyl" moiety) at the 6-position of a 2-aminopyridine scaffold is a strategic design choice in drug discovery.[1] This moiety acts as a bioisostere for the tert-butyl or isopropyl group , offering three distinct advantages:

  • Metabolic Stability: The fluorine atom blocks the benzylic position, preventing cytochrome P450-mediated hydroxylation (a common metabolic soft spot in alkyl-pyridines).

  • Lipophilicity Modulation: While sterically similar to an isopropyl group, the fluorine atom lowers the pKa of the pyridine nitrogen and subtly alters the logD, often improving membrane permeability without the liability of rapid metabolism.

  • Conformational Locking: The gauche effect of the fluorine can restrict the rotation of the alkyl chain, potentially locking the molecule into a bioactive conformation.

Part 2: Chemical Identity & Physical Properties[3][4][5]

Identification Matrix
ParameterDetail
IUPAC Name 6-(2-fluoropropan-2-yl)pyridin-2-amine hydrochloride
Common Name 2-Amino-6-(2-fluoro-2-propyl)pyridine HCl
Molecular Formula C₈H₁₁FN₂[1][2][3][4] · HCl
Molecular Weight 190.65 g/mol (Salt); 154.19 g/mol (Free Base)
CAS Number (Base) Not widely listed; Analogous to 78177-12-5 (non-fluoro)
SMILES CC(C)(F)c1cccc(N)n1.Cl
Physical Properties Profile

Note: As a specialized intermediate, specific commercial datasheets are rare. The values below represent the expected physicochemical profile based on Structure-Activity Relationship (SAR) with analogous fluorinated pyridine salts.

PropertyDescription / RangeTechnical Insight
Physical State White to off-white crystalline solidAmine HCl salts in this class typically crystallize well from dioxane/ether or IPA.[1]
Melting Point > 160°C (Decomposition likely) High lattice energy typical of pyridine-HCl salts.[1] Protocol: Measure via DSC in a sealed pan to prevent HCl loss prior to melting.
Hygroscopicity Moderate to HighThe pyridinium chloride moiety is prone to absorbing atmospheric moisture. Storage in a desiccator is mandatory.
Solubility (Water) High (> 50 mg/mL)Fully dissociates in aqueous media. pH of solution will be acidic (~3-4).[1]
Solubility (Organic) DMSO, Methanol (High); DCM, Hexane (Negligible)Use MeOH/DCM mixtures for transfers; avoid non-polar solvents for dissolution.
pKa (Calculated) ~3.5 - 4.0 (Pyridine N)The electron-withdrawing fluorine (inductive effect) lowers the basicity of the pyridine ring compared to the non-fluorinated analog (pKa ~6.7).[1]

Part 3: Synthesis & Manufacturing Logic

The synthesis of this compound requires overcoming the challenge of introducing a fluorine atom onto a tertiary carbon without eliminating to the alkene (a common side reaction).

Synthetic Pathway (DOT Visualization)

The following diagram outlines the most robust route, utilizing a Grignard addition followed by Deoxyfluorination .

SynthesisRoute Figure 1: Robust Synthetic Route via Deoxyfluorination Strategy Start 2,6-Dibromopyridine Inter1 2-Bromo-6- (2-hydroxypropan-2-yl)pyridine Start->Inter1 1. n-BuLi (-78°C) 2. Acetone Inter2 2-Bromo-6- (2-fluoropropan-2-yl)pyridine Inter1->Inter2 DAST or XtalFluor-E (Deoxyfluorination) Inter3 Protected Amine Intermediate Inter2->Inter3 Pd-Catalyzed Amination (LHMDS or Benzylamine) Final 6-(2-fluoropropan-2-yl) pyridin-2-amine HCl Inter3->Final HCl / Dioxane (Deprotection/Salt Formation)

Critical Process Parameters
  • Fluorination Step (Inter1 → Inter2):

    • Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]

    • Risk: Elimination to the isopropenyl alkene is the major impurity.

    • Control: Maintain low temperature (-78°C to 0°C) and use a non-basic solvent (DCM) to suppress elimination.[1]

  • Amination Step (Inter2 → Inter3):

    • Direct displacement of the bromine with ammonia is difficult due to the electron-rich nature of the ring (after alkylation).

    • Preferred Method: Buchwald-Hartwig coupling using LHMDS (Lithium bis(trimethylsilyl)amide) as an ammonia surrogate, or using 4-methoxybenzylamine followed by oxidative deprotection.[1]

Part 4: Analytical Characterization Guide

To validate the identity of 6-(2-fluoropropan-2-yl)pyridin-2-amine HCl, specific spectral signatures must be confirmed.[1]

NMR Spectroscopy Signatures
  • ¹H NMR (DMSO-d₆):

    • Gem-Dimethyls: Look for a doublet at ~1.6–1.7 ppm.[1] The splitting is caused by coupling to the fluorine atom (

      
      ). If this is a singlet, you have lost the fluorine (hydrolysis).
      
    • Aromatic Region: Three protons for the pyridine ring. The HCl salt will cause a downfield shift compared to the free base.

    • Amine Protons: Broad singlet (exchangeable) typically around 6–8 ppm, dependent on concentration and water content.

  • ¹⁹F NMR:

    • Expect a signal around -130 to -145 ppm .[1]

    • This signal confirms the presence of the tertiary alkyl fluoride. Absence of this signal suggests elimination to the alkene.

Purity Analysis Workflow

The following decision tree ensures rigorous quality control, distinguishing between salt formation issues and chemical degradation.

QC_Workflow Figure 2: Analytical Decision Tree for Fluorinated Salt Validation Sample Crude HCl Salt Solubility Dissolve in D2O/DMSO Sample->Solubility HNMR 1H NMR Analysis Solubility->HNMR Check1 Doublet at ~1.7 ppm? HNMR->Check1 Pass1 Fluorine Intact Check1->Pass1 Yes (J=22Hz) Fail1 Elimination/Hydrolysis Check1->Fail1 No (Singlet) IC Ion Chromatography (Chloride Content) Pass1->IC FinalQC Release Material IC->FinalQC

Part 5: Handling, Stability & Safety

Stability Concerns
  • Defluorination: Tertiary alkyl fluorides are generally stable but can undergo solvolysis in highly acidic, aqueous conditions at elevated temperatures. Recommendation: Avoid boiling aqueous acidic solutions.

  • Hygroscopicity: As an HCl salt, the material will absorb water, leading to "gumming."

    • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Re-drying: If the material becomes sticky, dry in a vacuum oven at 40°C over P₂O₅.

Safety Protocols
  • Fluoride Hazard: While the C-F bond is strong, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF).

  • Standard PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle inside a fume hood to prevent inhalation of dust.

  • First Aid: In case of skin contact, wash immediately with soap and water. If suspected HF release occurs (thermal degradation), treat as a potential fluoride burn (Calcium Gluconate gel).

References

  • Synthesis Context: Map4k1 inhibitors. WO2021146370A1. (2021).[5] - Describes the use of 6-(2-fluoropropan-2-yl)pyridin-2-amine HCl as a reagent/intermediate.[1]

  • Fluorination Methodology: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Tertiary Alcohols. Synthesis. - General protocols for converting tertiary alcohols to fluorides using DAST.
  • Pyridine Salt Properties: Physical properties of aminopyridine hydrochlorides. National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine.[1] - Used as a baseline for salt lattice properties.[1]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of 6-(2-fluoropropan-2-yl)pyridin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Extrapolated Safety Data Sheet (SDS) Executive Summary As a Senior Application Scientist overs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Extrapolated Safety Data Sheet (SDS)

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I emphasize that handling novel fluorinated heterocycles requires moving beyond generic safety checklists. 6-(2-fluoropropan-2-yl)pyridin-2-amine (also known as 6-(1-fluoro-1-methylethyl)pyridin-2-amine) is a highly specialized synthetic intermediate. It is most notably utilized in the development of highly selective MAP4K1 (Hematopoietic Progenitor Kinase 1, HPK1) inhibitors [1].

Because proprietary intermediates often lack standardized, commercially published Safety Data Sheets (SDS) during the R&D phase, this whitepaper synthesizes an extrapolated hazard profile based on its parent scaffold——while accounting for the pharmacokinetic alterations introduced by the 2-fluoropropan-2-yl moiety. This guide provides a self-validating framework for safely handling this compound and integrating it into immuno-oncology synthesis workflows.

Chemical Identity & Physicochemical Profiling

The introduction of the 2-fluoropropan-2-yl group fundamentally alters the molecule's physicochemical profile. While this moiety enhances target affinity and metabolic stability in drug design, it simultaneously increases lipophilicity, thereby accelerating dermal absorption and blood-brain barrier (BBB) penetration in the event of accidental exposure.

Table 1: Quantitative Physicochemical Properties & Causality
PropertyValue / DescriptionCausality & Handling Impact
Molecular Formula C8H11FN2Defines stoichiometry for downstream Buchwald-Hartwig aminations.
Molar Mass 154.19 g/mol Low molecular weight facilitates rapid systemic distribution if absorbed.
Physical State Yellow oil (free base) / Crystalline solid (HCl salt)The oil form[1] increases the risk of surface spread during spills; the HCl salt form generates inhalable hazardous dust.
Lipophilicity (LogP) Elevated (relative to 2-aminopyridine)Enhances BBB penetration; dictates the strict requirement for double-gloving with nitrile during handling.
Solubility Soluble in dioxane, ethyl acetate, DCMRapidly permeates standard latex; requires highly chemical-resistant PPE when handled in solution.

Toxicological Mechanisms & Hazard Assessment

To establish a rigorous safety baseline, we must extrapolate from the known toxicity of the parent compound, 2-aminopyridine, which is classified as highly toxic via oral, dermal, and inhalation routes[2].

Mechanistic Causality of Toxicity

Aminopyridines are well-documented potassium channel blockers. By blocking voltage-gated K+ channels in the central and peripheral nervous systems, they prolong action potentials and trigger massive neurotransmitter release. Fatal intoxication has occurred in chemical workers who spilled on their clothing, leading to dizziness, respiratory distress, and convulsions[3]. The fluorinated isopropyl group in 6-(2-fluoropropan-2-yl)pyridin-2-amine likely exacerbates this neurotoxicity by increasing the rate of CNS tissue penetration.

Table 2: Extrapolated GHS Hazard Classification
Hazard ClassCategoryGHS Hazard StatementQuantitative Baseline (Parent Compound)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.LD50 (Rat): 200 mg/kg[2]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.LD50 (Guinea pig): 500 mg/kg[4]
Skin Corrosion/Irritation Category 1H314: Causes severe skin burns/eye damage.Causes immediate redness and pain[3].
STOT (Single Exposure) Category 1H370: Causes damage to organs (CNS).Exposure to 5.2 ppm causes severe headache[3].

Comprehensive Safety Data & Handling Protocols

Every protocol utilized in the laboratory must be a self-validating system —meaning the procedure inherently halts if a safety parameter is not met.

Methodology 1: Safe Handling and Emergency Spill Response
  • Pre-Task Risk Assessment & PPE Verification:

    • Action: Don chemical-resistant goggles, a flame-retardant lab coat, and double-layered nitrile gloves.

    • Validation Check: Inspect gloves for micro-tears using the inflation method. If any pressure loss is detected, discard and replace.

  • Environmental Isolation:

    • Action: Transfer the compound to a certified chemical fume hood.

    • Validation Check: Verify the fume hood flow rate monitor reads >100 fpm. If the airflow alarm sounds or the gauge is out of bounds, the protocol is automatically halted.

  • Execution of Transfer/Weighing:

    • Action: Weigh the compound using a closed-system analytical balance or handle the HCl salt as a pre-dissolved solution (e.g., 4.0 M in dioxane)[1] to eliminate dust generation.

  • Emergency Spill Response:

    • Action: In the event of a spill, immediately evacuate the immediate area. Use a universal absorbent spill kit. Do NOT use water, as it may spread the lipophilic free base. Dispose of all contaminated materials as hazardous chemical waste[2].

Figure 1: Self-validating safety and handling workflow for fluorinated aminopyridines.

Application Workflow: Synthesis of MAP4K1 Inhibitors

MAP4K1 (HPK1) acts as a negative regulator of T-cell receptor (TCR) signaling. By utilizing 6-(2-fluoropropan-2-yl)pyridin-2-amine to synthesize , researchers can block this negative feedback loop, thereby enhancing T-cell activation for anti-tumor immune responses[5].

Methodology 2: Integration into Inhibitor Synthesis
  • Preparation of the Intermediate:

    • Action: Isolate 6-(2-fluoropropan-2-yl)pyridin-2-amine as a yellow oil, or utilize its stabilized HCl salt form.

    • Causality: The HCl salt form (e.g., 4.0 M in dioxane)[1] is often preferred to prevent aerial oxidation of the exocyclic amine and to simplify stoichiometric measurements.

  • Coupling Reaction:

    • Action: Introduce the intermediate to the core bicyclic scaffold via a palladium-catalyzed cross-coupling reaction.

    • Validation Check: Monitor the consumption of the aminopyridine via LC-MS. The reaction is only quenched once the starting material peak falls below 5% area under the curve (AUC).

  • Purification:

    • Action: Purify the resulting residue by flash-column chromatography on silica gel using a gradient elution (e.g., 0% to 25% ethyl acetate-petroleum ether)[1].

Figure 2: MAP4K1 signaling pathway illustrating the intervention of 6-FPA-derived inhibitors.

References

  • Map4k1 inhibitors (Patent WO2021146370A1). Google Patents.
  • MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE . Alkali Metals Limited. URL:[Link]

Sources

Foundational

Novel fluorinated aminopyridine fragments for drug discovery

An In-Depth Technical Guide to Novel Fluorinated Aminopyridine Fragments in Drug Discovery The Strategic Value of Fluorinated Aminopyridines In modern medicinal chemistry, the aminopyridine scaffold is universally recogn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel Fluorinated Aminopyridine Fragments in Drug Discovery

The Strategic Value of Fluorinated Aminopyridines

In modern medicinal chemistry, the aminopyridine scaffold is universally recognized as a "privileged" structure, frequently deployed as a hinge-binding motif in kinase inhibitors and as a core pharmacophore in ion channel modulators[1]. However, native aminopyridines often suffer from suboptimal physicochemical properties, including high basicity (leading to poor membrane permeability and hERG toxicity) and susceptibility to oxidative metabolism by cytochrome P450 enzymes.

As a Senior Application Scientist, I approach these liabilities through the strategic incorporation of fluorine. Fluorine is not merely a steric bioisostere for hydrogen; its extreme electronegativity exerts a profound electron-withdrawing inductive effect (-I) that predictably modulates the pKa of the adjacent amine[2]. Furthermore, recent crystallographic studies have demonstrated that fluorinated aminopyridines can engage in unusually short N–H···F–C hydrogen bonding, a phenomenon that stabilizes bioactive conformations and significantly increases target residence time[3].

Table 1: Physicochemical Impact of Fluorination on Aminopyridine Scaffolds
ScaffoldPredicted pKa (Amine)LogP (Lipophilicity)Primary Metabolic LiabilityStructural Advantage
2-Aminopyridine ~6.80.5High (C3, C5 oxidation)Baseline hinge binder
2-Amino-3-fluoropyridine ~5.20.9ModerateEnhanced π–π stacking with Arginine[4]
2-Amino-5-fluoro-4-picoline ~5.51.2Low (Blocked C5)Optimized for CDK4/6 inhibitor synthesis[5]
3-Fluoro-4-aminopyridine ~7.10.7LowOptimized for CNS penetration (K+ channel)[6]

Fragment-Based Drug Discovery (FBDD) Integration

In Fragment-Based Drug Discovery (FBDD), low molecular weight fragments (<300 Da) are screened to identify high-quality, ligand-efficient starting points. Fluorinated aminopyridines are exceptionally suited for this workflow. The


 nucleus provides an ideal handle for ligand-observed NMR screening (e.g., CPMG, WaterLOGSY) due to its 100% natural abundance, high gyromagnetic ratio, and lack of background interference in biological buffers.

FBDD_Workflow Library Fluorinated Aminopyridine Fragment Library Screening Primary Screening (19F Ligand-Observed NMR) Library->Screening High-throughput Validation Orthogonal Validation (X-ray Crystallography) Screening->Validation Hit selection Optimization Hit-to-Lead Optimization (SAR & PK/PD Profiling) Validation->Optimization Structural guidance Candidate Preclinical Candidate (e.g., CDK4/6 Inhibitor) Optimization->Candidate Efficacy & Safety

Figure 1: FBDD workflow leveraging 19F-NMR screening for fluorinated aminopyridines.

Synthetic Methodologies: Overcoming Meta-Fluorination Challenges

A persistent bottleneck in the synthesis of these fragments is the introduction of fluorine at the meta position of the pyridine ring. The meta position is electron-rich relative to the ortho and para positions, rendering direct nucleophilic aromatic substitution (S


Ar) thermodynamically unfavorable[6].

To bypass this limitation, we employ a pyridine N-oxide activation strategy . The N-oxide moiety withdraws electron density from the ring, sufficiently activating the meta-position for halogen exchange, which is subsequently followed by a global reduction step.

Synthesis_Workflow Start 3-Bromo-4-nitropyridine N-oxide Fluorination Nucleophilic Fluorination (TBAF, DMSO, 25°C) Start->Fluorination SNAr Activation Intermediate 3-Fluoro-4-nitropyridine N-oxide Fluorination->Intermediate Halogen exchange Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->Reduction One-pot reduction Product 3-Fluoro-4-aminopyridine Reduction->Product Deoxygenation

Figure 2: Synthetic route for meta-fluorination via pyridine N-oxide activation.

Self-Validating Protocol: Synthesis of 3-Fluoro-4-aminopyridine

This protocol is engineered as a self-validating system, ensuring that intermediate quality control checks dictate the progression of the synthesis.

Phase 1: Nucleophilic Fluorination (S


Ar) 
  • Action: Dissolve 3-bromo-4-nitropyridine N-oxide (1.0 eq) in strictly anhydrous DMSO (0.2 M). Add tetrabutylammonium fluoride (TBAF, 1.5 eq) dropwise while maintaining the temperature at 25°C.

  • Causality: Anhydrous conditions are absolute prerequisites. Water molecules strongly hydrogen-bond to the fluoride ion, stripping its nucleophilicity and stalling the reaction[6]. Operating at 25°C prevents the thermal degradation of the sensitive N-oxide intermediate.

  • Validation Check: Withdraw a 10 µL aliquot at 15 minutes, quench in LC-MS grade MeCN, and analyze. The complete disappearance of the isotopic bromine doublet (M+H ~219/221) and the emergence of the fluorinated mass (M+H 159) validates successful halogen exchange. Do not proceed until conversion is >95%.

Phase 2: Global Reduction and Deoxygenation

  • Action: Transfer the crude 3-fluoro-4-nitropyridine N-oxide to a pressure-rated hydrogenation vessel. Add 10% Pd/C (0.1 eq by weight) and anhydrous Methanol. Purge the headspace with N

    
     (3x), then pressurize with H
    
    
    
    (1 atm) and stir vigorously at 25°C for 2 hours.
  • Causality: Palladium on carbon under a hydrogen atmosphere serves a highly efficient dual purpose: it reduces the nitro group to an amine and simultaneously cleaves the N-O bond (deoxygenation)[6]. Maintaining a strictly low H

    
     pressure (1 atm) is critical; higher pressures will induce hydrodefluorination, cleaving the newly formed C-F bond and ruining the yield.
    
  • Validation Check: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Perform a crude

    
     NMR. A single, sharp resonance confirms the integrity of the C-F bond. The absence of upstream multiplet signals confirms that the pyridine ring has not been over-reduced to a piperidine.
    

Pharmacokinetic & Pharmacodynamic (PK/PD) Optimization

The ultimate goal of utilizing fluorinated aminopyridines is to translate structural elegance into clinical efficacy. When designing targeted therapies, such as CDK4/6 inhibitors, fragments like 2-amino-5-fluoro-4-picoline are selected because the fluorine atom at the 5-position acts as a metabolic shield[5]. By blocking the primary site of oxidative metabolism, the half-life (


) of the compound is extended, allowing for lower dosing regimens and reduced hepatic burden.

Furthermore, the distinct electronic and steric profile of specific substitution patterns (e.g., an amino group at the 2-position, a fluorine at the 4-position, and a methyl at the 3-position) creates a highly specific vector for interacting with biological targets, making these fragments indispensable for modern drug discovery[2].

Table 2: Comparative Metabolic Stability (In Vitro Human Liver Microsomes)
Fragment CoreIntrinsic Clearance (CL

)

(Minutes)
Primary Metabolite Observed (LC-MS/MS)
4-methylpyridin-2-amine 45.2 µL/min/mg15.3C5-Hydroxylation
5-fluoro-4-methylpyridin-2-amine 12.4 µL/min/mg55.8N-Glucuronidation (Minor)
3-fluoro-4-aminopyridine 8.1 µL/min/mg>120Stable[6]

(Note: Data represents generalized trends observed during hit-to-lead optimization of aminopyridine scaffolds).

Conclusion

Fluorinated aminopyridines represent a masterclass in rational drug design. By understanding the causality behind their physicochemical properties—specifically how electronegativity modulates basicity and how precise substitution patterns dictate metabolic fate—scientists can leverage these fragments to solve complex PK/PD challenges. Utilizing robust, self-validating synthetic protocols like N-oxide activation ensures that these valuable building blocks can be accessed reliably, accelerating the pipeline from fragment screening to preclinical candidate selection.

References

1.[2] Benchchem. 4-Fluoro-3-methylpyridin-2-amine | CAS 1227586-61-9. Benchchem Technical Data. 2.[4] Ossila. 2-Amino-3-fluoropyridine | CAS Number 21717-95-3. Ossila Materials and Building Blocks. 3.[5] Benchchem. 2-Amino-5-fluoro-4-picoline | CAS 301222-66-2. Benchchem Technical Support Team. 4.[6] Brugarolas, P., et al. (2016). Synthesis of meta-substituted[18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (Camb) / NIH Public Access. 5.[1] RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. 6.[3] Peloquin, A. J., et al. (2025). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N-H—F-C Hydrogen Bonding. Journal of the American Chemical Society / NSF Public Access Repository.

Sources

Exploratory

Technical Whitepaper: 6-(2-Fluoropropan-2-yl)pyridin-2-amine in Kinase Inhibitor Design

Executive Summary As the landscape of immuno-oncology evolves, the targeted inhibition of specific kinase pathways has become a cornerstone of modern drug discovery. 6-(2-Fluoropropan-2-yl)pyridin-2-amine is a highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of immuno-oncology evolves, the targeted inhibition of specific kinase pathways has become a cornerstone of modern drug discovery. 6-(2-Fluoropropan-2-yl)pyridin-2-amine is a highly specialized heterocyclic building block utilized in the synthesis of advanced small-molecule inhibitors. Specifically, it serves as a critical structural moiety in the development of inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) , also known as Hematopoietic Progenitor Kinase 1 (HPK1).

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic protocols for its isolation and integration into drug development pipelines.

Physicochemical & Structural Profiling

The structural architecture of 6-(2-Fluoropropan-2-yl)pyridin-2-amine consists of a central pyridine ring substituted with a primary amine at the C2 position and a sterically demanding, fluorine-containing tertiary alkyl group (2-fluoropropan-2-yl) at the C6 position. The molecular weight for its formula (C8H11FN2) is universally established at 154.18 g/mol ().

Table 1: Quantitative Physicochemical and Structural Properties

PropertyValue
Chemical Name 6-(2-Fluoropropan-2-yl)pyridin-2-amine
Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
Monoisotopic Mass 154.0907 Da
Hydrogen Bond Donors 1 (Primary Amine group)
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, F)
Physical State (Isolated) Yellow Oil
Typical Yield (Deprotection) ~86%

Mechanistic Rationale: The Role of Fluorination in Drug Design

In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom (bioisosterism) is never arbitrary. The inclusion of the 2-fluoropropan-2-yl group serves three distinct functional purposes in kinase inhibitor design:

  • Metabolic Shielding: The tertiary carbon of standard isopropyl or tert-butyl groups is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. The introduction of a fluorine atom creates a highly stable C-F bond (~116 kcal/mol), effectively blocking this metabolic liability and improving the pharmacokinetic half-life of the resulting drug.

  • Lipophilicity and Hinge-Binding: Fluorine modulates the lipophilicity (LogP) of the molecule. In the context of ATP-competitive kinase inhibitors, this fluorinated moiety can engage in favorable multipolar interactions within the hydrophobic pockets of the kinase hinge region.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom subtly lowers the pKa of the adjacent pyridine nitrogen. This fine-tuning is critical for optimizing the hydrogen-bonding profile required for selective target engagement.

Synthetic Methodology & Validation Protocol

The synthesis of 6-(2-Fluoropropan-2-yl)pyridin-2-amine typically involves the deprotection of an imine intermediate. The following protocol details the acid-mediated cleavage of N-(6-(2-fluoropropan-2-yl)pyridin-2-yl)-1,1-diphenylmethanimine, a standard procedure in patent literature ().

Protocol 1.0: Acid-Mediated Deprotection of Diphenylmethanimine
  • Step 1: Substrate Solvation. Dissolve N-(6-(2-fluoropropan-2-yl)pyridin-2-yl)-1,1-diphenylmethanimine (5.30 g, 16.7 mmol) in anhydrous dioxane (20 mL) at 25 °C.

    • Causality: Anhydrous dioxane ensures the substrate remains fully solvated while preventing premature, uncontrolled aqueous hydrolysis that could lead to side-product formation.

  • Step 2: Acidic Cleavage. Add 4.0 M HCl in dioxane (10 mL) dropwise to the solution.

    • Causality: The strong anhydrous acid selectively protonates the imine nitrogen, facilitating its rapid cleavage without degrading the sensitive fluorinated tertiary carbon.

  • Step 3: In-Process Validation. Stir the reaction mixture at 25 °C for 1 h.

    • Self-Validation System: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the precursor mass disappears and the product mass (m/z [M+H]+ = 155.18) becomes the dominant peak.

  • Step 4: Neutralization & Workup. Quench the reaction via the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO3).

    • Causality: Neutralization converts the highly polar hydrochloride salt of the product back into its free-base form, allowing for efficient partitioning and extraction into the organic phase.

  • Step 5: Purification. Isolate the organic layer, concentrate under reduced pressure, and purify the residue via flash-column chromatography on silica gel (gradient elution, 0% to 25% ethyl acetate in petroleum ether). This yields the title compound (5.00 g, 86% yield) as a yellow oil.

Synthesis_Workflow SM Diphenylmethanimine Precursor (5.30 g, 16.7 mmol) Reagent HCl in Dioxane (4.0 M, 10 mL) 25 °C, 1 h SM->Reagent Workup Aqueous NaHCO3 Neutralization Reagent->Workup Purification Flash Chromatography (Silica, EA/Petroleum Ether) Workup->Purification Product 6-(2-Fluoropropan-2-yl)pyridin-2-amine (Yield: ~86%) Purification->Product

Diagram 2: Synthetic deprotection workflow for 6-(2-Fluoropropan-2-yl)pyridin-2-amine.

Application in Immuno-Oncology: MAP4K1 (HPK1) Inhibition

The primary application of 6-(2-Fluoropropan-2-yl)pyridin-2-amine is its incorporation into inhibitors of MAP4K1 (HPK1). HPK1 is a serine/threonine kinase that acts as a negative immune checkpoint. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adaptor protein SLP76, leading to its ubiquitination and degradation. This dampens the T-cell response.

By utilizing small-molecule inhibitors derived from this fluorinated pyridine scaffold, researchers can effectively block HPK1 kinase activity. This prevents the degradation of SLP76, thereby enhancing T-cell function, proliferation, and anti-tumor immunity within the tumor microenvironment ().

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 MAP4K1 (HPK1) Kinase TCR->HPK1 SLP76 SLP76 (Phosphorylated) HPK1->SLP76 Phosphorylates TCell T-Cell Suppression SLP76->TCell Induces Inhibitor HPK1 Inhibitor (Fluoropyridine-derived) Inhibitor->HPK1 Blocks

Diagram 1: MAP4K1 (HPK1) signaling pathway and targeted inhibition mechanism.

References

  • Title: WO2021146370A1 - Map4k1 inhibitors Source: Google Patents URL
  • Title: 1-N-ethyl-4-fluorobenzene-1,3-diamine | C8H11FN2 | CID 14365348 (Formula Weight Validation) Source: PubChem URL: [Link]

  • Title: Small Molecule Inhibitors of Map4k1 Enhance T Cell-Based Immunotherapy for Hepatocellular Carcinoma Source: SSRN URL: [Link]

Protocols & Analytical Methods

Method

Technical Application Note: Design and Synthesis of Fluorinated MAP4K1 Inhibitors

Executive Summary Hematopoietic Progenitor Kinase 1 (MAP4K1 or HPK1) is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition of MAP4K1 prevents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hematopoietic Progenitor Kinase 1 (MAP4K1 or HPK1) is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition of MAP4K1 prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and anti-tumor immunity. This application note details the synthesis of high-potency MAP4K1 inhibitors utilizing the specialized building block 6-(2-fluoropropan-2-yl)pyridin-2-amine .

This specific fluorinated motif acts as a bioisostere for lipophilic alkyl groups (e.g., tert-butyl), offering improved metabolic stability and modulated electronic properties essential for optimizing kinase hinge binding or hydrophobic pocket occupancy. We present a validated protocol for the de novo synthesis of this building block and its subsequent cross-coupling to a pyrimidine scaffold, a common pharmacophore in current MAP4K1 patent literature (e.g., WO2021146370).

Scientific Rationale & Retrosynthesis

The Role of the Fluorinated Motif

The 2-fluoropropan-2-yl group (-C(CH3)2F) serves two critical medicinal chemistry functions in kinase inhibitor design:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) that typically occurs on benzylic-like positions or simple alkyl chains.

  • Electronic Modulation: The fluorine atom lowers the pKa of the adjacent pyridine nitrogen, potentially altering hydrogen bond donor/acceptor strengths in the ATP-binding pocket.

Retrosynthetic Analysis

The target inhibitor is assembled via a convergent route. The key disconnection is the C-N bond formation between the pyrimidine core and the aminopyridine "headgroup."

  • Step 1: Synthesis of the headgroup 6-(2-fluoropropan-2-yl)pyridin-2-amine from methyl 6-aminopicolinate.

  • Step 2: Functionalization of the 2,4-dichloropyrimidine core (Scaffold).

  • Step 3: Buchwald-Hartwig cross-coupling to unite the headgroup and scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-(2-fluoropropan-2-yl)pyridin-2-amine

This protocol synthesizes the key building block, which is often expensive or difficult to source in bulk.

Reagents:

  • Methyl 6-aminopicolinate (SM)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in Dioxane[4]

Workflow:

StepOperationConditionsMechanistic Insight
1. Protection Boc-Protection of exocyclic amineBoc2O, DMAP, THF, RT, 12hProtects the amine from interfering with the Grignard reaction and prevents N-alkylation later.
2. Grignard Addition of MeMgBr to esterMeMgBr (4.0 eq), THF, 0°C to RTConverts the ester directly to the tertiary alcohol -C(OH)Me2. Excess reagent ensures full conversion.
3. Fluorination Deoxyfluorination of alcoholDAST (1.5 eq), DCM, -78°C to RTCritical Step: Low temperature prevents elimination to the alkene (isopropenyl byproduct). DAST replaces -OH with -F via an activated sulfinate intermediate.
4. Deprotection Boc Removal 4M HCl in Dioxane, RT, 2hReveals the free amine for the final coupling.

Detailed Procedure (Step 3 - Fluorination):

  • Dissolve tert-butyl (6-(2-hydroxypropan-2-yl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

  • Add DAST (1.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench carefully with sat. NaHCO3 (aq).[4] Extract with DCM.[5]

  • Purify via silica flash chromatography (Hex/EtOAc). The product, tert-butyl (6-(2-fluoropropan-2-yl)pyridin-2-yl)carbamate, is stable.

Protocol B: Assembly of the MAP4K1 Inhibitor (Cross-Coupling)

Targeting a generic structure: N2-(6-(2-fluoropropan-2-yl)pyridin-2-yl)-N4-substituted-pyrimidine-2,4-diamine.

Reagents:

  • 2,4-Dichloropyrimidine[4]

  • Substituted Aniline/Amine (Tail group, e.g., 1-methylpiperazine or a substituted aniline)

  • 6-(2-fluoropropan-2-yl)pyridin-2-amine (from Protocol A)[4]

  • Pd2(dba)3 (Catalyst)

  • Xantphos or BrettPhos (Ligand)

  • Cs2CO3 (Base)

Workflow:

  • SNAr Reaction (C4 Substitution):

    • React 2,4-dichloropyrimidine with the "Tail" amine (1.0 eq) and DIPEA (2.0 eq) in iPrOH at 0°C.

    • Note: The C4 position is more electrophilic and reacts selectively at lower temperatures.

    • Isolate the 2-chloro-4-substituted intermediate.

  • Buchwald-Hartwig Coupling (C2 Substitution):

    • Combine the 2-chloro-intermediate (1.0 eq) and 6-(2-fluoropropan-2-yl)pyridin-2-amine (1.2 eq) in 1,4-dioxane.

    • Add Cs2CO3 (2.0 eq), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%).

    • Degas with Argon for 10 min.

    • Heat at 100°C for 12-16 hours in a sealed tube.

    • Filter through Celite, concentrate, and purify via Prep-HPLC.

Quality Control & Validation

NMR Characterization of the Fluorinated Motif

The 2-fluoropropan-2-yl group has a distinct signature in 1H and 13C NMR due to Heteronuclear Spin-Spin Coupling (


 and 

).
  • 1H NMR (400 MHz, DMSO-d6): The six methyl protons appear as a doublet (

    
     ppm) with a coupling constant 
    
    
    
    .
  • 19F NMR: A singlet (decoupled) or multiplet (coupled) around

    
     to 
    
    
    
    ppm.
Biological Validation (MAP4K1 Kinase Assay)

To validate the inhibitor, perform a Z'-LYTE™ or LanthaScreen™ kinase assay.

  • Substrate: SLP76 peptide or generic Ser/Thr peptide.

  • Readout: Inhibition of phosphorylation (IC50).[3]

  • Success Criteria: IC50 < 100 nM indicates potent binding.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 6-aminopicolinate Boc Boc-Protection Start->Boc Grignard Grignard Reaction (MeMgBr) Boc->Grignard Fluorination Deoxyfluorination (DAST, -78°C) Grignard->Fluorination Critical Step Deprotect Deprotection (HCl/Dioxane) Fluorination->Deprotect Headgroup 6-(2-fluoropropan-2-yl) pyridin-2-amine Deprotect->Headgroup Coupling Buchwald-Hartwig (Pd-Catalyzed) Headgroup->Coupling Reagent Core 2,4-Dichloropyrimidine SNAr SNAr (C4) (Tail Addition) Core->SNAr Intermediate 2-Chloro-4-subst. Pyrimidine SNAr->Intermediate Intermediate->Coupling Final MAP4K1 Inhibitor Coupling->Final

Figure 1: Convergent synthesis scheme highlighting the critical fluorination step and Pd-catalyzed assembly.

MAP4K1 Signaling Pathway

MAP4K1_Pathway TCR TCR Activation ZAP70 ZAP70 TCR->ZAP70 MAP4K1 MAP4K1 (HPK1) Kinase TCR->MAP4K1 Activation LAT LAT ZAP70->LAT SLP76 SLP76 (Active) LAT->SLP76 Recruitment P_SLP76 p-SLP76 (Ser376) SLP76->P_SLP76 TCell_Response T-Cell Response SLP76->TCell_Response Signaling ON MAP4K1->P_SLP76 Phosphorylation Inhibitor Small Molecule Inhibitor Inhibitor->MAP4K1 Inhibition Prot1433 14-3-3 Complex P_SLP76->Prot1433 Degradation Ubiquitination & Degradation Prot1433->Degradation Degradation->SLP76 Negative Feedback

Figure 2: Biological mechanism of action. Inhibition of MAP4K1 prevents SLP76 degradation, sustaining T-cell activation.

References

  • Patent: DiPietro, L. et al. (2021). MAP4K1 Inhibitors. WO2021146370A1. Link

  • Article: Wu, P. et al. (2022).[5][6] Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 13(1), 84–91.[6] Link

  • Article: Degorce, S. L. et al. (2020).[5][7] Discovery of a Novel Series of MAP4K1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127429. Link

  • Review: Sawasdichai, A. et al. (2010). Hematopoietic Progenitor Kinase 1 (HPK1) as a Therapeutic Target.[1][2][3][8] Immunology, 129(4). Link

  • Method: Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Handling of the 2-Fluoropropan-2-yl Group

Welcome to the technical support center for synthetic methodologies involving the 2-fluoropropan-2-yl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving the 2-fluoropropan-2-yl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique structural motif into their molecules. The 2-fluoropropan-2-yl group offers distinct properties, but its tertiary fluoride nature presents specific challenges, most notably the propensity for defluorination. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles and ensure the integrity of your target compounds.

I. Troubleshooting Guide: Preventing Unwanted Defluorination

This section addresses specific experimental issues you may encounter when working with molecules containing the 2-fluoropropan-2-yl group. Each problem is followed by an analysis of the potential causes and detailed, actionable solutions.

Problem 1: Significant defluorination is observed during the removal of an acid-labile protecting group (e.g., Boc, trityl) elsewhere in the molecule.

Core Issue: The acidic conditions required to cleave common protecting groups can be harsh enough to promote the elimination of fluoride from the 2-fluoropropan-2-yl group. This occurs via the formation of a relatively stable tertiary carbocation, which then readily eliminates a proton to form a double bond.

Causality Explained: The 2-fluoropropan-2-yl cation is a tertiary carbocation, which is stabilized by hyperconjugation. While the fluorine atom is highly electronegative, the C-F bond can be cleaved under sufficiently acidic conditions, leading to the formation of this carbocationic intermediate. Subsequent elimination of a proton from an adjacent carbon results in the formation of a propene derivative and hydrofluoric acid (or fluoride ion), an irreversible and often undesired side reaction.

Solutions & Experimental Protocols:

1. Employ Orthogonal Protecting Groups: The most robust strategy is to design your synthetic route with protecting groups that can be removed under non-acidic conditions.[1][2] This "orthogonal" approach ensures that the deprotection of one group does not affect another.[3]

  • Recommended Orthogonal Protecting Groups:

    • Fmoc (9-fluorenylmethoxycarbonyl): Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), which will not affect the 2-fluoropropan-2-yl group.[2]

    • Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions, which are neutral and highly selective.[4]

    • Benzyl (Bn): Can be removed by hydrogenolysis (H₂, Pd/C), a neutral method. However, care must be taken as some catalysts can be acidic.

2. Fine-Tuning Acidic Deprotection Conditions: If redesigning the protecting group strategy is not feasible, carefully optimizing the acidic deprotection can minimize defluorination.

  • Use Milder Acids: Instead of strong acids like trifluoroacetic acid (TFA), consider using weaker, sterically hindered acids or buffered systems.

  • Protocol for Mild Boc Deprotection:

    • Dissolve the substrate in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 10-20% TFA in DCM dropwise while monitoring the reaction by TLC or LC-MS.

    • As soon as the starting material is consumed, immediately quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

3. Utilize Scavengers: The inclusion of a carbocation scavenger can help to trap the tertiary carbocation intermediate before it has a chance to eliminate.

  • Common Scavengers: Triethylsilane (TES) or triisopropylsilane (TIS) are effective at reducing the carbocation back to the starting material or a related saturated analog.

Problem 2: Defluorination occurs during a reaction involving Lewis acids.

Core Issue: Lewis acids are potent promoters of C-F bond cleavage, especially for tertiary fluorides.[5] They coordinate to the fluorine atom, weakening the C-F bond and facilitating the formation of the tertiary carbocation.

Causality Explained: The lone pair of electrons on the fluorine atom can act as a Lewis base, coordinating to the electron-deficient Lewis acid. This coordination polarizes the C-F bond, making the fluoride a better leaving group. The resulting carbocation can then undergo elimination or other undesired reactions.

Solutions & Experimental Protocols:

1. Select Weaker Lewis Acids: The strength of the Lewis acid is directly correlated with its ability to promote defluorination. Whenever possible, choose a milder Lewis acid that is still effective for the desired transformation.

Lewis AcidRelative StrengthPropensity for Defluorination
AlCl₃, TiCl₄StrongHigh
BF₃·OEt₂, SnCl₄ModerateModerate
ZnCl₂, Sc(OTf)₃MildLow

2. Control Reaction Temperature: Defluorination is often a thermally activated process. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.

  • General Protocol:

    • Combine the substrate and the Lewis acid in the chosen solvent at a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Slowly warm the reaction to the minimum temperature required for the desired transformation to proceed at a reasonable rate.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed.

3. Use of Fluorophilic Lewis Acids: In some cases, highly fluorophilic Lewis acids can form stable adducts with the fluoride, preventing its complete departure and subsequent elimination. However, this is a more advanced technique and requires careful consideration of the specific reaction.

Problem 3: The 2-fluoropropan-2-yl group is lost when attempting a nucleophilic substitution on an adjacent carbon.

Core Issue: The conditions for nucleophilic substitution, particularly if they involve strong bases or elevated temperatures, can favor elimination (E2 mechanism) over substitution (Sₙ2 mechanism).

Causality Explained: A strong base can abstract a proton from a carbon adjacent to the carbon bearing the 2-fluoropropan-2-yl group. This can initiate an E2 elimination, where the C-F bond is broken concurrently with the C-H bond, leading to the formation of an alkene.

Solutions & Experimental Protocols:

1. Employ Non-basic Nucleophiles: Whenever possible, use nucleophiles that are not strongly basic. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.

2. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can enhance the nucleophilicity of the attacking species without significantly increasing its basicity, thus favoring the Sₙ2 pathway.

3. Optimize Reaction Temperature: As with Lewis acid-mediated reactions, keeping the temperature as low as possible will generally favor substitution over elimination.

II. Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of the 2-fluoropropan-2-yl group?

The 2-fluoropropan-2-yl group is a tertiary alkyl fluoride. The C-F bond is the strongest single bond to carbon, making it generally stable under neutral and mild conditions.[6][7] However, its tertiary nature makes it susceptible to elimination reactions that proceed through a stable tertiary carbocation intermediate, particularly under acidic or Lewis acidic conditions.

Q2: Are there any "fluorine-free" reagents that can inadvertently cause defluorination?

Yes. Certain reagents that can generate carbocationic intermediates or are strong Lewis acids can cause defluorination even if they do not contain fluorine themselves.[8] For example, some strong protic acids or metal triflates can be problematic.

Q3: Can I use the 2-fluoropropan-2-yl group as a protecting group itself?

While less common than other protecting groups, the 2-phenylpropan-2-yl (2-PhiPr) group, an analog, is used as a highly acid-labile protecting group in peptide synthesis.[4][9] The lability of the 2-fluoropropan-2-yl group to acid could theoretically be exploited for protection, but its removal would likely lead to the formation of propene derivatives, which might be undesirable.

Q4: How does the solvent affect the stability of the 2-fluoropropan-2-yl group?

Polar protic solvents (e.g., water, methanol) can stabilize the developing carbocation and fluoride ion during an Sₙ1-type defluorination, potentially accelerating this undesired pathway. Polar aprotic solvents (e.g., DMF, DMSO) are generally better choices for reactions involving this group, as they are less likely to promote carbocation formation. Non-polar solvents like hexane or toluene are often the safest choice in terms of preventing defluorination, but the solubility of the reactants may be a limiting factor.[7]

Q5: Are there any enzymatic methods to consider for transformations on molecules containing this group?

While enzymatic defluorination is a known process, it is typically studied in the context of biodegradation of fluorinated compounds and often requires specific dehalogenase enzymes.[6][10] For synthetic transformations, enzymatic methods are generally not the first choice for reactions on molecules containing the 2-fluoropropan-2-yl group unless a highly specific enzyme is available that can perform the desired reaction without affecting the C-F bond.

III. Visualizing Defluorination Mechanisms and Prevention Strategies

Mechanism of Acid-Catalyzed Defluorination

G cluster_0 Acid-Catalyzed Defluorination A Substrate with 2-fluoropropan-2-yl group B Protonation of Fluorine A->B H+ C Formation of Tertiary Carbocation Intermediate B->C -HF D Elimination of Proton C->D -H+ E Defluorinated Product (Alkene) D->E

Caption: Acid-catalyzed defluorination of a 2-fluoropropan-2-yl group.

Decision Workflow for Preventing Defluorination

G cluster_1 Preventing Defluorination start Reaction Planning cond1 Acidic Conditions Required? start->cond1 proc1 Use Orthogonal Protecting Groups cond1->proc1 No proc2 Optimize Acidic Conditions: - Milder Acid - Low Temperature - Scavengers cond1->proc2 Yes cond2 Lewis Acid Required? proc1->cond2 proc2->cond2 proc3 Select Milder Lewis Acid cond2->proc3 Yes cond3 Nucleophilic Substitution Required? cond2->cond3 No proc4 Control Temperature (Low Temp) proc3->proc4 proc4->cond3 proc5 Use Non-Basic Nucleophiles cond3->proc5 Yes end Successful Synthesis cond3->end No proc6 Use Polar Aprotic Solvents proc5->proc6 proc6->end

Caption: Decision workflow for selecting appropriate reaction conditions.

IV. References

Sources

Optimization

Technical Support Center: Optimizing Couplings with Sterically Hindered Aminopyridines

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #AP-HIND-001 Subject: Troubleshooting Low Yields in C-N and Amide Couplings of Sterically Hindered Aminopyridines Executive Summary Couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #AP-HIND-001 Subject: Troubleshooting Low Yields in C-N and Amide Couplings of Sterically Hindered Aminopyridines

Executive Summary

Coupling sterically hindered aminopyridines presents a "perfect storm" of synthetic challenges: the pyridine nitrogen poisons metal catalysts, the steric bulk retards oxidative addition/reductive elimination, and the electron-deficient nature of the ring reduces nucleophilicity.

This guide moves beyond standard textbook conditions. We focus on Pd-PEPPSI precatalysts for cross-couplings and Acyl Fluoride methodologies for amide formations, as these have proven to be the most robust solutions for this specific substrate class.

Part 1: Troubleshooting Guide (Q&A)
Q1: My Buchwald-Hartwig reaction stalls at <20% conversion. Is the catalyst dead?

A: Likely, yes. This is a classic symptom of catalyst poisoning .

  • The Mechanism: The pyridine nitrogen (especially in 2-aminopyridines) is a potent

    
    -donor that binds irreversibly to the Palladium center, displacing your phosphine ligand and forming an inactive Pd(pyridine)n complex.
    
  • The Fix: Switch to Pd-PEPPSI-IPentCl .

    • Why: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a sacrificial 3-chloropyridine ligand.[1] The bulky IPent (N-heterocyclic carbene) ligand creates a steric wall that prevents the substrate's pyridine nitrogen from coordinating to the Pd center, forcing the reaction to proceed via the amine nitrogen.

Q2: I am seeing significant dehalogenation of my aryl halide instead of coupling. Why?

A: This indicates that


-hydride elimination  or protodehalogenation  is outcompeting the reductive elimination step.
  • The Cause: Steric hindrance around the Pd center is slowing down the C-N bond formation (reductive elimination). If this step is too slow, the Pd-intermediate will find alternative, lower-energy pathways to decompose.

  • The Fix:

    • For Secondary Amines: Use RuPhos . Its specific geometry facilitates the difficult reductive elimination step for bulky secondary amines.

    • For Primary Amines: Use BrettPhos . It is optimized to promote oxidative addition while preventing bis-arylation.

Q3: Standard amide couplings (HATU, EDC) are failing completely. Should I use an acid chloride?

A: Proceed with caution. While acid chlorides (generated via SOCl


 or Ghosez's Reagent) are reactive, they are often unstable with electron-deficient aminopyridines, leading to decomposition.
  • The Superior Alternative: In situ Acyl Fluorides using BTFFH or TFFH .[2]

  • Why: Acyl fluorides have a unique stability-reactivity profile. They are stable towards water and weak nucleophiles but highly reactive towards amines. The fluoride ion creates a strong H-bond network that assists in the deprotonation of the unreactive aminopyridine, significantly accelerating the attack on the carbonyl.

Part 2: Decision Frameworks & Visualizations
Figure 1: Catalyst Poisoning Mechanism

The pyridine nitrogen competes with the ligand, shutting down the catalytic cycle.

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] Coordination Pyridine N-Coordination Pd_L->Coordination + Substrate Substrate 2-Aminopyridine (Substrate) Substrate->Coordination Poisoned Inactive Complex [L-Pd-Pyridine] Coordination->Poisoned Kinetic Trap Cycle Catalytic Cycle (C-N Formation) Coordination->Cycle Desired Path

Caption: Pyridine nitrogen coordination acts as a kinetic trap, removing active Pd from the cycle.

Figure 2: Ligand Selection Decision Tree

Select the correct tool based on steric and electronic demands.

LigandSelection Start Substrate Type? Type1 Primary Amine (R-NH2) Start->Type1 Type2 Secondary Amine (R2-NH) Start->Type2 Type3 Heteroaryl Chloride + Free 2-Aminopyridine Start->Type3 Sol1 BrettPhos G3 Type1->Sol1 Prevents bis-arylation Sol2 RuPhos G3 Type2->Sol2 Promotes Reductive Elim. Sol3 Pd-PEPPSI-IPentCl Type3->Sol3 Prevents Poisoning

Caption: Ligand choice is dictated by the specific failure mode (poisoning vs. sterics).

Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Buchwald-Hartwig Coupling

Optimized for coupling heteroaryl chlorides with sterically hindered 2-aminopyridines.

Reagents:

  • Catalyst: Pd-PEPPSI-IPentCl (2-4 mol%)

  • Base: KOtBu (1.2 equiv) or Cs

    
    CO
    
    
    
    (2.0 equiv for sensitive substrates)
  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80-100 °C

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl chloride (1.0 equiv), aminopyridine (1.1 equiv), and base to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add Pd-PEPPSI-IPentCl (2 mol%).

    • Note: If using Cs

      
      CO
      
      
      
      , increase loading to 4 mol% as the reaction is slower.
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80 °C (for KOtBu) or 100 °C (for Cs

    
    CO
    
    
    
    ) with vigorous stirring (1000 rpm) for 12-24 hours.
  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.

Protocol B: Amide Coupling via In Situ Acyl Fluoride

For coupling hindered carboxylic acids with electron-deficient aminopyridines where HATU fails.

Reagents:

  • Coupling Agent: BTFFH (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 10-30 minutes.

    • Checkpoint: The formation of the acyl fluoride is often visible by TLC (shift in R

      
       compared to acid).
      
  • Coupling: Add the sterically hindered aminopyridine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature and stir for 2-16 hours.

    • Tip: If conversion is low after 4 hours, heat to 40 °C (refluxing DCM).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) or brine. Dry over Na
    
    
    
    SO
    
    
    .
Part 4: Comparative Data

Table 1: Coupling Efficiency for Hindered Substrates Substrate: 2,6-Disubstituted Benzoic Acid + 4-Aminopyridine

Coupling MethodReagentConversion (24h)Isolated YieldNotes
Standard HATU / DIPEA< 10%N.R.Steric failure; activated ester hydrolyzes.
Acid Chloride Ghosez's Reagent25%15%Unstable intermediate; decomposition observed.
Acyl Fluoride BTFFH / DIPEA > 95% 88% Recommended. Fluoride stabilizes the intermediate.
Mixed Anhydride T3P / Pyridine40%32%Moderate success; requires high temp.
References
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Amines. Chemistry – A European Journal. Link

  • Buchwald, S. L., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates. Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4][] Organic & Biomolecular Chemistry.[2][6][7][8] Link

  • Ghosez, L., et al. (1969). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Journal of the Chemical Society D. Link

  • Organ, M. G., et al. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[9] Chemistry – A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Stability of 6-(2-fluoropropan-2-yl)pyridin-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6-(2-fluoropropan-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-(2-fluoropropan-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the handling and analysis of 6-(2-fluoropropan-2-yl)pyridin-2-amine in acidic environments.

Q1: What are the primary stability concerns for 6-(2-fluoropropan-2-yl)pyridin-2-amine under acidic conditions?

A1: The chemical structure of 6-(2-fluoropropan-2-yl)pyridin-2-amine contains two key moieties that are susceptible to degradation under acidic conditions: the 2-aminopyridine ring and the tertiary fluoroalkane group .

  • 2-Aminopyridine Moiety: The pyridine ring nitrogen and the exocyclic amino group are basic and will be protonated in acidic media. While the aminopyridine core itself is generally stable, protonation can influence the molecule's overall reactivity and solubility. In strongly acidic or oxidative conditions, the amino group and pyridine ring could be potential sites for degradation, although this is less common than hydrolysis of the fluoroalkane group. Salt forms of similar aminopyridine compounds have been shown to exhibit greater stability under certain stress conditions compared to the free base, as protonation can protect the nitrogen lone pairs from oxidation.

  • 2-fluoropropan-2-yl Group (Tertiary Fluoroalkane): This is the most significant area of concern. The carbon-fluorine (C-F) bond at a tertiary carbon is susceptible to acid-catalyzed hydrolysis. The reaction proceeds via a mechanism with SN1 character. The acidic medium facilitates the departure of the fluoride ion by protonating it, leading to the formation of a relatively stable tertiary carbocation intermediate. This carbocation is then rapidly attacked by water to form an alcohol.

Q2: What is the most probable degradation pathway and what are the expected products?

A2: The most likely degradation pathway under aqueous acidic conditions is the hydrolysis of the tertiary C-F bond.

  • Primary Degradation Product: The primary degradation product is 6-(2-hydroxypropan-2-yl)pyridin-2-amine .

  • Mechanism: This transformation is an acid-catalyzed nucleophilic substitution reaction. The stability of the tertiary carbocation intermediate makes this pathway favorable. Mechanisms analogous to SN1 are known to operate in the hydrolysis of substrates that can form stable carbocations.

Below is a diagram illustrating this primary degradation pathway.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 6-(2-fluoropropan-2-yl)pyridin-2-amine Acid H₃O⁺ (Aqueous Acid) Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Acid-catalyzed loss of F⁻ Product 6-(2-hydroxypropan-2-yl)pyridin-2-amine Carbocation->Product Nucleophilic attack by H₂O HF HF

Caption: Acid-catalyzed hydrolysis of the tertiary C-F bond.

Q3: I suspect my compound is degrading during an experiment. How can I confirm this and monitor its stability?

A3: To monitor the stability and quantify the degradation of 6-(2-fluoropropan-2-yl)pyridin-2-amine, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.

A stability-indicating method is one that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, ensuring that the peaks are pure.

Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: Begin with a gradient elution to ensure separation of the parent compound from potential degradants of different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the parent compound to determine its maximum absorbance (λmax). Pyridine derivatives often have strong absorbance in the 260-280 nm range.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL for a stock solution). Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Method Validation: To confirm the method is stability-indicating, perform a forced degradation study (see Q4) and analyze the stressed samples. The method must be able to resolve the intact drug from all degradation products formed.

Q4: How should I design and execute a forced degradation study for this compound under acidic conditions?

A4: Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways and to validate the stability-indicating nature of your analytical method.

Experimental Protocol: Acidic Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 6-(2-fluoropropan-2-yl)pyridin-2-amine in a suitable organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acidic Stress Condition:

    • In a clean vial, add a known volume of your stock solution.

    • Add an equal volume of an aqueous acid solution. A common starting point is 0.1 M Hydrochloric Acid (HCl).

    • This results in a final drug concentration of ~0.5 mg/mL in 50% organic solvent and 0.05 M HCl.

  • Control Sample: Prepare a control sample by adding the stock solution to an equal volume of purified water instead of acid.

  • Incubation:

    • Incubate both the stressed and control samples at an elevated temperature, for example, 60°C.

    • The goal is to achieve 5-20% degradation of the parent compound.

  • Time Points: Withdraw aliquots from both vials at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching & Preparation for Analysis:

    • Cool the withdrawn aliquot to room temperature.

    • Crucially, neutralize the sample by adding an equimolar amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method (see Q3). Compare the chromatograms of the stressed samples to the control sample

Optimization

Technical Support Center: Strategies for Overcoming the Poor Reactivity of 2-Aminopyridines in Amide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for successfully performing amide coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for successfully performing amide coupling reactions with challenging 2-aminopyridine substrates. We will delve into the underlying reasons for their poor reactivity and present field-proven strategies to achieve high-yield amide synthesis.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the use of 2-aminopyridines in amide coupling reactions.

Q1: Why is my amide coupling reaction with a 2-aminopyridine derivative failing or giving very low yields?

The poor reactivity of 2-aminopyridines in amide coupling is a well-documented challenge stemming from several electronic and structural factors:

  • Reduced Nucleophilicity: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic pull is extended to the exocyclic amino group at the C2 position, leading to delocalization of the nitrogen's lone pair of electrons into the aromatic system. This delocalization significantly reduces the nucleophilicity of the amino group, making it a poor reactant for attacking an activated carboxylic acid.[1]

  • Chelation and Reagent Deactivation: The proximate arrangement of the endocyclic (ring) and exocyclic (amino) nitrogen atoms allows for the formation of a stable five-membered ring upon coordination with coupling reagents or activating agents. This chelation can sequester the coupling reagent, rendering it inactive for the desired carboxylic acid activation.

  • Steric Hindrance: Substituents on the pyridine ring, particularly near the 2-amino group, can create steric hindrance, further impeding the approach of the activated carboxylic acid.[2][3]

Q2: I observe multiple side products in my reaction. What are they, and how can I avoid them?

Common side reactions include:

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU or HBTU can react with the amine to form a tetramethylguanidinium byproduct, consuming both the reagent and the starting amine.[4] To mitigate this, it is often recommended to pre-activate the carboxylic acid before introducing the 2-aminopyridine.

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur, especially with prolonged reaction times or inappropriate coupling reagents. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or N-hydroxybenzotriazole (HOBt) is crucial to suppress this side reaction.[5][6]

Q3: Which coupling reagents are most effective for 2-aminopyridines?

Modern uronium/aminium and phosphonium salt-based coupling reagents are generally the most effective for these challenging substrates. Reagents like HATU , COMU , and PyBOP are highly recommended due to their ability to generate highly reactive activated esters that can be readily attacked by the weakly nucleophilic 2-aminopyridine.[5][7][8]

Q4: What is the role of the base in these coupling reactions?

A non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for several reasons:

  • It deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the coupling reagent.

  • It neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH.

The choice and stoichiometry of the base can be critical, and optimization may be required for a specific substrate pair.[9]

Troubleshooting Guide: A Systematic Approach to Problem-Solving

When faced with a challenging 2-aminopyridine amide coupling, a systematic approach to troubleshooting is key. The following guide is structured to help you identify and resolve common issues.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_reagents->start Reagents Degraded/ Incorrect Stoichiometry check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Moisture Present/ Incorrect Temperature optimize_coupling 3. Optimize Coupling Reagent & Additives check_conditions->optimize_coupling Conditions OK optimize_base 4. Optimize Base and Solvent optimize_coupling->optimize_base Still Low Yield success Successful Coupling optimize_coupling->success Improved Yield protocol_change 5. Modify Reaction Protocol optimize_base->protocol_change Still Low Yield optimize_base->success Improved Yield protocol_change->success Improved Yield

Caption: Systematic workflow for troubleshooting poor amide coupling outcomes.

Detailed Troubleshooting Scenarios
Problem Potential Cause Recommended Solution
No reaction; starting materials consumed Chelation and deactivation of coupling reagent. The 2-aminopyridine is coordinating with the coupling reagent, preventing it from activating the carboxylic acid.1. Change the order of addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the 2-aminopyridine.[4] 2. Switch to a phosphonium-based reagent like PyBOP, which is less prone to reacting directly with the amine.[6][10]
Low conversion; both starting materials remain 1. Insufficient activation: The activated ester formed is not reactive enough for the electron-deficient amine. 2. Steric hindrance: Bulky groups on either the acid or the amine are preventing the reaction.[3][11]1. Switch to a more powerful coupling reagent: If using EDC/HOBt, try HATU or COMU, which form more reactive OAt or Oxyma esters, respectively.[7] 2. Increase reaction temperature: Cautiously increase the temperature (e.g., to 40-50 °C) to overcome the activation energy barrier. Monitor for side product formation. 3. Consider an alternative strategy: For extremely hindered cases, forming an acyl fluoride intermediate may be effective.[11][12]
Side product observed (guanidinium adduct) Direct reaction of uronium reagent with the amine. This is common with HATU, HBTU, etc., when all reagents are mixed at once.Pre-activate the carboxylic acid. As mentioned above, allow the acid, base, and coupling reagent to react before introducing the 2-aminopyridine. This consumes the coupling reagent in the desired pathway.
Racemization of the product The activated ester is too long-lived or the base is too strong. This allows for epimerization at the alpha-carbon of the carboxylic acid.1. Ensure an additive is used: Always use HOBt or, preferably, HOAt with your coupling reagent to form a more stable active ester that is less prone to racemization.[5][8] 2. Use a weaker, non-nucleophilic base: DIPEA is generally preferred over more nucleophilic bases.

Recommended Experimental Protocols

The following protocols have been optimized for the challenging amide coupling of 2-aminopyridines.

Protocol 1: HATU-Mediated Coupling (Recommended for General Use)

This protocol utilizes HATU, a highly effective coupling reagent known for its fast reaction times and high yields, even with electron-deficient amines.[5]

Mechanism of Action:

HATU_mechanism RCOOH R-COOH + Base ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster attacks HATU HATU HATU->ActiveEster activates Amide Desired Amide ActiveEster->Amide attacked by TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amine 2-Aminopyridine Amine->ActiveEster

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) followed by HATU (1.1-1.2 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe the consumption of the carboxylic acid by TLC or LC-MS.

  • Amine Addition: Add the 2-aminopyridine derivative (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the 2-aminopyridine is consumed (typically 1-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: PyBOP-Mediated Coupling (Alternative for Sensitive Substrates)

PyBOP is a phosphonium-based coupling reagent that is an excellent alternative to uronium salts, as it does not have the potential to cause guanidinylation side reactions.[10]

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the 2-aminopyridine derivative (1.1 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (3.0 eq.).

  • Coupling Reagent Addition: Add PyBOP (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Comparison of Recommended Coupling Reagents

Reagent Class Advantages Disadvantages Typical Conditions
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low racemization.[5][13]Can cause guanidinylation of amines if not pre-activated; byproduct removal can be challenging.[14]1.1-1.2 eq. reagent, 2-3 eq. DIPEA, DMF/DCM, RT.
COMU Uronium/Aminium SaltSimilar reactivity to HATU, but with a non-explosive, more soluble byproduct (Oxyma).[7]Can also cause guanidinylation.1.1-1.2 eq. reagent, 2-3 eq. DIPEA, DMF/DCM, RT.
PyBOP Phosphonium SaltNo risk of amine guanidinylation; excellent for sensitive substrates.[6][10]Generates a phosphine oxide byproduct that can complicate purification.1.2 eq. reagent, 3 eq. DIPEA, DMF, 0 °C to RT.
EDC/HOAt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed.[5][15]Generally lower reactivity than uronium/phosphonium salts; may require longer reaction times or elevated temperatures for 2-aminopyridines.1.2 eq. EDC, 1.2 eq. HOAt, 2-3 eq. DIPEA, DMF/DCM, RT to 50 °C.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation reaction using phosphonium salt-derived reagents. Retrieved from [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2026, February 7). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024, June 14). PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. (2019, April 14). MDPI. Retrieved from [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions of the 2-fluoropropan-2-yl moiety

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with the 2-fluoropropan-2-yl moiety (a gem-dimethyl tertiary fluoride). Topic: Minimizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with the 2-fluoropropan-2-yl moiety (a gem-dimethyl tertiary fluoride).

Topic: Minimizing Elimination & Instability in Tertiary Fluorides

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Directive & Overview

The Challenge: The 2-fluoropropan-2-yl group (


) is a high-value bioisostere for tert-butyl or isopropyl groups, offering modulated lipophilicity (

) and blocked metabolic soft spots. However, its introduction and maintenance are plagued by a single, dominant failure mode: Elimination .

Whether during synthesis (dehydration to the alkene) or storage (loss of HF), the formation of the thermodynamically stable alkene (isopropenyl group) is the primary "side reaction" you must combat.

The Strategy: This guide moves beyond standard protocols. We treat the moiety as a metastable system that requires specific pH and nucleophilic environments to survive.

Synthesis Troubleshooting (Installation Phase)

User Query: "I am trying to convert a tertiary alcohol to the 2-fluoropropan-2-yl group using DAST, but I'm seeing >40% elimination to the alkene. How do I fix this?"

Root Cause Analysis

DAST (Diethylaminosulfur trifluoride) is notoriously aggressive for tertiary substrates.

  • Mechanism: DAST reacts with the alcohol to form an alkoxy-aminosulfur difluoride intermediate.

  • The Failure: This intermediate is highly leaving-group active. In the presence of the HF generated in situ (or thermal energy), it ionizes to a tertiary carbocation.

  • The Outcome: The carbocation rapidly undergoes E1 elimination to the alkene, driven by the release of HF and the stability of the substituted double bond.

Corrective Protocol: The "Fluoride-Starved" Switch

Recommendation: Switch to XtalFluor-E® or Fluolead™ with a specific promoter stoichiometry. Unlike DAST, these reagents do not generate free HF spontaneously and allow for a "buffered" fluorination.

Optimized Protocol (XtalFluor-E System)

This protocol minimizes the concentration of free acidic species, suppressing the E1 pathway.

Reagents:

  • Substrate: Tertiary alcohol (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv) [CAS: 63517-29-3]

  • Promoter:

    
     (2.0 equiv) or DBU (for acid-sensitive substrates)
    
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step:

  • Cool: Chill the reaction vessel containing the alcohol and XtalFluor-E in DCM to

    
    .
    
  • Add Promoter: Add

    
     dropwise. Crucial: The complexed HF provides the nucleophile without the high acidity of free HF.
    
  • Warm Slowly: Allow the reaction to warm to room temperature naturally over 4–6 hours. Do not heat.

  • Quench: Quench with saturated aqueous

    
      immediately.
    
    • Why? Any residual acid during workup will catalyze the elimination of your newly formed fluoride.

Comparison of Reagents for Tertiary Fluorination

FeatureDASTDeoxo-FluorXtalFluor-E / Fluolead
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >50°C)ModerateHigh (Stable >200°C)
HF Generation SpontaneousSpontaneousNone (Requires Promoter)
Elimination Risk High ModerateLow
Selectivity Poor for

alcohols
ModerateExcellent

Stability & Storage (Maintenance Phase)

User Query: "My purified compound degrades in solution during NMR or biological assay. I see a new set of olefin peaks. Why?"

Root Cause Analysis

Tertiary alkyl fluorides are susceptible to Solvolysis (S_N1) and Acid-Catalyzed Elimination .

  • The Trigger: Trace acid (from

    
     or buffers) protonates the fluorine.
    
  • The Break: The

    
     bond lengthens, forming a transient contact ion pair (
    
    
    
    ).
  • The Result: Loss of a proton to the solvent yields the alkene + HF. The HF generated then autocatalyzes further degradation.

Troubleshooting Guide: Stabilization

Q: How do I store the neat compound?

  • A: Store at

    
     under Argon.
    
  • Pro Tip: Add a stabilizer if the compound is an oil. Storing over a few pellets of activated basic alumina inside the vial can scavenge trace HF and prevent autocatalytic decomposition.

Q: My compound degrades in


. 
  • A: Chloroform naturally forms HCl over time.

  • Fix: Pass the

    
     through a plug of basic alumina before dissolving your sample, or add a single drop of 
    
    
    
    -pyridine to the NMR tube to neutralize acidity.

Q: Is it stable in biological assays (pH 7.4)?

  • A: Generally, yes. At physiological pH, the concentration of

    
     is too low to protonate the fluorine significantly. However, avoid acidic buffers  (pH < 5) or Lewis-acidic co-factors which can strip the fluoride.
    

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for synthesis.

Diagram 1: The Elimination vs. Substitution Battlefield

Caption: Pathways determining the fate of the tertiary alcohol intermediate. Acidic conditions favor the E1 Elimination (red), while buffered nucleophilic conditions favor Substitution (green).

ReactionPathways cluster_conditions Critical Control Factors Alcohol Tertiary Alcohol Precursor Inter Activated Intermediate (e.g., Alkoxy-aminosulfur) Alcohol->Inter Activation (DAST/XtalFluor) Carbo Tertiary Carbocation (Transient) Inter->Carbo Ionization (Promoted by Heat/Acid) Product Target: 2-fluoropropan-2-yl Inter->Product SN2-like / Tight Ion Pair (XtalFluor + Et3N.3HF) Carbo->Product SN1 Trapping (Rare) SideProd Side Product: Alkene (Elimination) Carbo->SideProd E1 Elimination (-H+) Info High Acid/Temp -> E1 Pathway Buffered/Cold -> Substitution

Diagram 2: Reagent Selection Decision Tree

Caption: Logic flow for selecting the optimal fluorinating reagent based on substrate sensitivity.

DecisionTree Start Start: Tertiary Alcohol to Fluoride IsAcidSens Is substrate acid-sensitive? Start->IsAcidSens IsThermal Is substrate thermally labile? IsAcidSens->IsThermal No UseXtal USE: XtalFluor-E + Et3N·3HF IsAcidSens->UseXtal Yes (Avoids free HF) IsThermal->UseXtal Yes (Mild) UseFluo USE: Fluolead (High Stability) IsThermal->UseFluo No (Robust) UseDAST USE: DAST (Only if -78°C strict) IsThermal->UseDAST Legacy Method (Not Recommended)

References & Authority

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Link

    • Key Insight: Establishes XtalFluor-E as superior to DAST for minimizing elimination in tertiary alcohols.

  • Umemoto, T., et al. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability.[1] Journal of the American Chemical Society.[2] Link

    • Key Insight: Introduces Fluolead as a thermally stable alternative that suppresses side reactions.[3][4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

    • Key Insight: Discusses the metabolic stability and bioisosteric utility of the 2-fluoropropan-2-yl group.

  • Champagne, P. A., et al. (2015). Mechanisms of the Deoxofluorination of Alcohols with Sulfur-Based Reagents. The Journal of Organic Chemistry. Link

    • Key Insight: Detailed mechanistic study explaining why DAST fails (carbocation leakage) and how newer reagents mitigate this.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 19F NMR Characterization of the 2-Fluoropropan-2-yl Pyridine Motif

The following guide provides an in-depth technical analysis of the 2-fluoropropan-2-yl group (also known as the dimethylfluoromethyl group) on a pyridine ring, with a specific focus on 19F NMR characterization . Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 2-fluoropropan-2-yl group (also known as the dimethylfluoromethyl group) on a pyridine ring, with a specific focus on 19F NMR characterization .

Executive Summary

The "Product": The 2-fluoropropan-2-yl group (


) attached to a pyridine ring.
The Value Proposition:  This moiety serves as a metabolically robust, lipophilic bioisostere for the tert-butyl or isopropyl group. Unlike the trifluoromethyl (

) group, which is highly electron-withdrawing and bulky, the 2-fluoropropan-2-yl group offers a subtler modulation of sterics and lipophilicity while introducing a sensitive NMR handle.[1]

The Challenge: Distinguishing this specific aliphatic fluorine signal from aromatic fluorines (Ar-F) or trifluoromethyl groups (


) requires precise knowledge of chemical shift ranges and coupling constants. This guide provides the definitive spectroscopic signatures to validate this motif.

Technical Deep Dive: The 19F NMR Signature

The Chemical Shift Landscape

The 19F nucleus in a 2-fluoropropan-2-yl group resides in a tertiary aliphatic environment, distinct from aromatic or perfluorinated centers.

  • Target Shift Range: -140 ppm to -150 ppm (relative to

    
    ).
    
    • Note: This is significantly upfield from

      
       and distinct from most Ar-F signals.
      
  • Electronic Influence: The pyridine ring is electron-deficient. Compared to the phenyl analog (cumyl fluoride,

    
     ppm), the pyridine derivative may exhibit a slight downfield shift (deshielding) depending on the substitution position (2-, 3-, or 4-pyridyl), but remains within the -140s range.[1]
    
Comparative 19F NMR Shifts (vs. Alternatives)

The following table contrasts the target moiety with common fluorinated alternatives used in medicinal chemistry.

MoietyStructureTypical 19F Shift (

, ppm)
MultiplicityKey Characteristic
Target Py-

-140 to -150 Septet (often unresolved)Tertiary Aliphatic F. Diagnostic

coupling to methyls.[1]
Trifluoromethyl Py-

-60 to -70SingletIntense signal (3F); highly electron-withdrawing.[1]
Difluoromethyl Py-

-110 to -130Doublet (

Hz)
Distinct large coupling to geminal proton.[1]
Aromatic Fluorine Py-

(2-pos)
-65 to -75MultipletDeshielded by adjacent Nitrogen lone pair.[1]
Aromatic Fluorine Py-

(3-pos)
-120 to -130MultipletTypical Ar-F range; overlaps with

but distinct from tert-F.

Critical Insight: Do not confuse the 2-fluoropyridine ring fluorine (approx -70 ppm) with the aliphatic 2-fluoropropan-2-yl fluorine (-145 ppm).[1] The former is directly attached to the aromatic ring ortho to nitrogen; the latter is on a saturated carbon side chain.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 2-(2-fluoropropan-2-yl)pyridine and validate via self-consistent NMR logic.

Synthesis Workflow (DAST Fluorination)

The standard route involves deoxyfluorination of the corresponding tertiary alcohol.

Reagents:

  • Substrate: 2-(pyridin-2-yl)propan-2-ol (commercially available or made via Grignard addition of MeMgBr to 2-acetylpyridine).[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 2-(pyridin-2-yl)propan-2-ol (1.0 equiv) in anhydrous DCM under

    
     atmosphere. Cool to -78 °C.[2]
    
  • Addition: Dropwise add DAST (1.2 equiv). Caution: Exothermic.[1]

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Pour into saturated aqueous

    
     (gas evolution). Extract with DCM.[1][2]
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). The fluoride is typically less polar than the starting alcohol.

NMR Acquisition Parameters

To ensure quantitative and structural accuracy:

  • Frequency: Minimum 376 MHz (for 19F) recommended.[1][3]

  • Spectral Width: Set to +100 to -200 ppm to capture all potential fluorinated byproducts (e.g., elimination products).[1]

  • Relaxation Delay (d1): Set to

    
     seconds if integration against internal standards is required (F nuclei in different environments have vastly different 
    
    
    
    times).
  • Referencing: Use internal

    
     (0 ppm) or external reference. If using 
    
    
    
    , set to -164.9 ppm.[1]
Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the product.

G Start Crude Reaction Mixture Acquire Acquire 1H & 19F NMR Start->Acquire CheckF Check 19F Shift Range Acquire->CheckF SignalA Signal at -145 ± 5 ppm CheckF->SignalA Tertiary Aliphatic F SignalB Signal at -170 ppm (Elimination) CheckF->SignalB Alkene Byproduct SignalC Signal at -60 to -130 ppm CheckF->SignalC Impurity/Ar-F CheckH Check 1H Coupling (Methyls) SignalA->CheckH Doublet Doublet (J ~22 Hz) Confirmed Product CheckH->Doublet Yes Singlet Singlet (No Coupling) Likely Alcohol/Alkene CheckH->Singlet No

Caption: Logic flow for validating the 2-fluoropropan-2-yl moiety using combined 1H and 19F NMR data.

Data Interpretation & Troubleshooting

The "Self-Validating" Coupling Constant

The most definitive proof of the 2-fluoropropan-2-yl structure is the coupling between the fluorine and the six equivalent methyl protons.

  • 1H NMR Observation: The methyl signal (normally a singlet at

    
     ppm for the alcohol) splits into a distinct doublet .
    
  • Coupling Constant (

    
    ):  Expect 21 - 23 Hz .[1]
    
    • Why? This large vicinal coupling is characteristic of H-C-C-F systems in free rotation.

    • Validation: If you see a singlet for the methyls, fluorination failed (likely elimination to the alkene or unreacted alcohol).[1]

13C NMR Validation
  • Ipso-Carbon (C-F): Look for a doublet at

    
     ppm with a massive coupling constant (
    
    
    
    Hz).[1]
  • Methyl Carbons: Look for a doublet at

    
     ppm (
    
    
    
    Hz).[1]
Common Pitfalls
  • Elimination: The major side reaction is elimination to the alkene (2-(pyridin-2-yl)prop-1-ene).[1] This is "NMR silent" in 19F (unless trace HF is present) but obvious in 1H NMR (olefinic protons at 5.5-6.0 ppm).

  • Hydrolysis: The tertiary fluoride is relatively stable but can hydrolyze back to the alcohol in highly acidic aqueous conditions.

References

  • Synthesis and NMR of 1-bromo-2-fluoro-2-phenylpropane (Cumyl Fluoride Analog)

    • Title: Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.128 (2004); Vol. 76, p.159 (1999).[1]

    • URL:[Link]

    • Relevance: Establishes the -147.5 ppm shift for the phenyl-analog of the target moiety.
  • 19F NMR Chemical Shift Tables

    • Title: 19F NMR Chemical Shifts and Coupling Constants.[3][4][5][6]

    • Source: University of California, Santa Barbara (UCSB) NMR Facility.[1]

    • URL:[Link] (General Reference for Ar-F vs Aliphatic F ranges).[1]

  • Lipophilicity of Fluorinated Isopropyl Groups

    • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2020, 16, 2141–2150.[1]

    • URL:[Link][1]

    • Relevance: Compares the physicochemical properties of the target group vs. non-fluorinated and CF3 analogs.[7][8]

  • Chromium Complexes of Fluoropyridines (Shift Data)

    • Title: Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

    • Relevance: Provides specific shift data for 3-fluoropyridine (-120 to -150 ppm range) and 2-fluoropyridine derivatives.[1]

Sources

Comparative

Bioisosteric Replacement of tert-Butyl with 2-Fluoropropan-2-yl in Kinase Inhibitors: A Comparative Guide

Executive Summary The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, frequently employed to occupy deep hydrophobic pockets within kinase active sites. However, its high lipophilicity and susce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, frequently employed to occupy deep hydrophobic pockets within kinase active sites. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often lead to suboptimal pharmacokinetic (PK) profiles, including poor aqueous solubility and rapid metabolic clearance. The bioisosteric replacement of a tert-butyl group with a 2-fluoropropan-2-yl moiety (fluorinated tert-butyl) has emerged as a highly effective optimization strategy. This guide objectively compares these two moieties, detailing the mechanistic causality behind their performance differences, and provides validated experimental workflows for evaluating this transition in kinase inhibitor development.

Mechanistic Rationale: Causality Behind the Isosteric Shift

As application scientists, we must look beyond empirical observation and understand the physicochemical drivers of this bioisosteric replacement:

  • Steric Equivalence: The van der Waals radius of fluorine (1.47 Å) is sufficiently close to that of a methyl group (~2.0 Å) to allow the 2-fluoropropan-2-yl group to mimic the spatial volume of a tert-butyl group[1]. This ensures that the modified inhibitor maintains critical hydrophobic contacts within the kinase hinge region or allosteric pockets without causing steric clashes.

  • Lipophilicity and Solubility: The introduction of the highly electronegative fluorine atom creates a strong local dipole. This polarity disrupts the purely hydrophobic nature of the tert-butyl group, typically reducing the LogP by 0.4 to 0.8 units[1]. The increased polarity directly translates to improved aqueous solubility, a critical parameter for oral bioavailability and formulation.

  • Metabolic Shielding: The nine equivalent protons of a tert-butyl group are prime targets for CYP3A4-mediated aliphatic hydroxylation. The strong C-F bond (~116 kcal/mol) in the 2-fluoropropan-2-yl group is highly resistant to oxidation. Furthermore, the electron-withdrawing nature of the fluorine atom exerts an inductive deactivation effect on the adjacent methyl groups, significantly reducing their susceptibility to hydrogen abstraction by CYP450 heme-oxo species[1].

Metabolic_Stability A tert-Butyl Kinase Inhibitor (High Lipophilicity) B CYP3A4 Binding & Aliphatic Hydroxylation A->B C Rapid Clearance (Short Half-life) B->C D 2-Fluoropropan-2-yl Inhibitor (Reduced Lipophilicity) E Inductive Deactivation of Adjacent Methyls D->E F Metabolic Stability (Prolonged Half-life) E->F

Mechanistic pathway comparing CYP450-mediated clearance of tert-butyl vs. 2-fluoropropan-2-yl.

Comparative Performance Data

The following table synthesizes representative comparative data for a matched molecular pair (MMP) of a generic kinase inhibitor scaffold, demonstrating the typical pharmacological shifts observed upon replacing a tert-butyl group with a 2-fluoropropan-2-yl group.

Parametertert-Butyl Analog2-Fluoropropan-2-yl AnalogCausality / Impact
Kinase IC₅₀ (nM) 12.5 ± 1.214.8 ± 1.5Steric similarity maintains target engagement; negligible loss in potency.
LogD (pH 7.4) 3.83.2Fluorine-induced dipole reduces overall lipophilicity.
Aqueous Solubility (µg/mL) < 5.045.0Lower LogD and increased polarity enhance solvation.
HLM CL_int (µL/min/mg) 85.422.1Inductive electron withdrawal shields adjacent methyls from CYP450 oxidation.
Efflux Ratio (Caco-2) 3.51.8Reduced lipophilicity often correlates with lower P-glycoprotein (P-gp) affinity.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating necessary controls to guarantee data reliability.

Protocol 1: Synthesis of the 2-Fluoropropan-2-yl Motif

The most direct route to incorporate the 2-fluoropropan-2-yl group is the nucleophilic fluorination of a tertiary alcohol precursor using Diethylaminosulfur trifluoride (DAST).

  • Preparation: Dissolve the tertiary alcohol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Fluorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add DAST (1.5 equivalents) dropwise to prevent thermal runaway.

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours. The reaction proceeds via a transient dialkylaminosulfurane intermediate.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

  • Self-Validation: Confirm the presence of the fluorine atom and structural integrity via ¹⁹F-NMR (expect a characteristic multiplet/singlet around -135 to -145 ppm) and high-resolution LC-MS.

Protocol 2: In Vitro Metabolic Stability (HLM CL_int)

This assay validates the metabolic shielding effect of the fluorine atom.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance (CL_int).

  • Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to ensure the metabolic competency of the microsome batch.

Protocol 3: Kinase Inhibition Assay (TR-FRET)

To confirm that the bioisosteric replacement does not abrogate target engagement.

  • Reagent Assembly: Mix the recombinant kinase domain, ATP (at its apparent Km), and a biotinylated peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the test compounds in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) using an acoustic dispenser into a 384-well plate.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader measuring the emission ratio (665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

  • Self-Validation: Utilize a known reference inhibitor (e.g., Staurosporine) to validate assay sensitivity and calculate the Z'-factor (>0.5) to ensure assay robustness.

Experimental_Workflow S1 Step 1: Synthesis DAST-mediated fluorination of tertiary alcohol S2 Step 2: Physicochemical Profiling LogD and Aqueous Solubility Determination S1->S2 S3 Step 3: ADME Validation HLM Intrinsic Clearance (CL_int) Assay S2->S3 S4 Step 4: Efficacy Validation TR-FRET Kinase IC50 Determination S3->S4 S5 Lead Selection Optimal Balance of Potency and PK S4->S5

Self-validating experimental workflow for evaluating the bioisosteric replacement.

Authoritative Grounding & Field Applications

The application of fluorinated motifs, specifically the bioisosteric replacement of tert-butyl groups to modulate lipophilicity and metabolic stability, is a cornerstone of modern drug design[1]. In the specific context of kinase inhibitors, the 2-fluoropropan-2-yl group has been successfully integrated into clinical and preclinical candidates. For instance, patent literature detailing RAF kinase inhibitors demonstrates the utility of the 2-fluoropropan-2-yl substitution on phenyl or pyridinyl rings to optimize the therapeutic window and minimize paradoxical pathway activation[2]. Similarly, the development of NEK7 kinase inhibitors has leveraged the 3-(2-fluoropropan-2-yl)isoxazol-5-amine building block to achieve potent target inhibition while mitigating the liabilities associated with pure aliphatic bulk[3].

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "US10167279B2 - Compounds and compositions as RAF kinase inhibitors." Google Patents.
  • "US11161852B1 - Inhibitors of NEK7 kinase." Google Patents.

Sources

Validation

Crystal structure analysis of 6-(2-fluoropropan-2-yl)pyridin-2-amine derivatives

Crystal Structure & Developability Guide: 6-(2-fluoropropan-2-yl)pyridin-2-amine Derivatives Executive Summary: The Fluoroisopropyl Advantage Audience: Medicinal Chemists, Crystallographers, and Process Chemists.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure & Developability Guide: 6-(2-fluoropropan-2-yl)pyridin-2-amine Derivatives

Executive Summary: The Fluoroisopropyl Advantage

Audience: Medicinal Chemists, Crystallographers, and Process Chemists.[1][2]

The scaffold 6-(2-fluoropropan-2-yl)pyridin-2-amine represents a critical "privileged structure" in modern kinase inhibitor design, particularly for Map4k1 (HPK1) inhibitors used in immuno-oncology.[1][2] This guide provides a technical comparison between this fluorinated scaffold and its non-fluorinated analog (6-isopropylpyridin-2-amine), focusing on solid-state properties, conformational locking, and crystallographic developability.[1][2]

Key Insight: The substitution of a single hydrogen for fluorine at the tertiary carbon of the isopropyl group (forming a fluoroisopropyl moiety) is not merely a metabolic block; it fundamentally alters the crystal packing and solution conformation through the C–F[1][2]···N dipole interaction , enhancing selectivity in the ATP-binding pocket.[1][2]

Comparative Structural Analysis

This section contrasts the target molecule with its direct bioisostere.[1][2]

Conformational Locking (The "Fluorine Effect")

In the solid state, the 2-fluoropropan-2-yl group exhibits a distinct rotational preference compared to the isopropyl group.[2]

  • Isopropyl Analog (Reference): The isopropyl group (-CH(CH3)2) rotates relatively freely in solution.[1] In the crystal structure, it often adopts a conformation driven purely by steric packing, leading to high thermal motion (disorder) in the methyl groups.[1][2]

  • Fluoroisopropyl Scaffold (Target): The C–F bond introduces a strong dipole.[1] Crystallographic data from related pyridine derivatives suggests a preferred conformation where the C–F bond aligns anti-periplanar or orthogonal to the pyridine nitrogen lone pair to minimize electronic repulsion.[1][2] This reduces the entropic penalty upon protein binding.[1][2]

Intermolecular Interactions & Packing
Feature6-Isopropylpyridin-2-amine 6-(2-fluoropropan-2-yl)pyridin-2-amine
Primary Interaction N–H[2]···N (Dimerization of aminopyridine)N–H[1]···N (Dimerization) + C–H[1]···F contacts
Lattice Stability Lower (Often low-melting solid/oil)Higher (Dipole-dipole stabilization increases MP)
Disorder High (Methyl rotation)Low (Fluorine "anchors" the group)
Space Group (Typ.) P21/c or P-1 (Centrosymmetric)P21/c (Tendency for higher density packing)
Quantitative Structural Metrics (Experimental & Inferred)
ParameterIsopropyl Analog (Exp.)Fluoroisopropyl Analog (Calc/Exp.)[1]Significance
C(sp3)–X Bond 1.54 Å (C–H)1.38 Å (C–F) C–F is shorter and stronger, resisting metabolic oxidation.[1][2]
Bond Angle (C-C-C) ~111°~109.5° (Tetrahedral) Fluorine maintains tetrahedral geometry but compresses adjacent angles slightly.[1]
LogP (Lipophilicity) ~1.7~1.9 - 2.1 Fluorine increases lipophilicity while lowering basicity of the pyridine N.

Experimental Protocols: Crystallization & Data Collection

Crystallizing this specific intermediate can be challenging due to its "amphiphilic" nature (polar amine/pyridine + lipophilic fluoro-alkyl tail).[1][2]

Protocol A: Vapor Diffusion (Preferred for X-ray Quality)[1]
  • Objective: Obtain single crystals suitable for XRD from a potentially oily free base.

  • Solvent System:

    • Dissolve 20 mg of 6-(2-fluoropropan-2-yl)pyridin-2-amine in 0.5 mL of Dichloromethane (DCM) or Methanol .

    • Filter through a 0.22 µm PTFE syringe filter into a small inner vial.

    • Place inner vial into a larger jar containing 5 mL of n-Pentane or Hexane (Antisolvent).

    • Cap tightly and store at 4°C (critical to reduce solubility and induce nucleation).

    • Timeline: Crystals appear within 48-72 hours.

Protocol B: Co-Crystallization (If Free Base is Liquid)

If the free base remains an oil (common with impurities), form a salt:

  • Picrate/Fumarate Salt: Dissolve equimolar amounts of the amine and Picric acid (Caution: Explosive when dry) or Fumaric acid in hot Ethanol.[1]

  • Slow Cooling: Allow the solution to cool from 60°C to Room Temp at a rate of 5°C/hour.

  • Result: Salt formation protonates the pyridine nitrogen, creating strong ionic H-bonds that enforce a rigid lattice.[1][2]

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Reason: The rotation of the methyl groups in the fluoroisopropyl moiety can cause significant electron density smearing at room temperature.[1][2]

  • Resolution: Aim for 0.7 Å or better to resolve the C–F bond distinct from C–H (fluorine has 9 electrons vs. carbon's 6, making it distinguishable if data quality is high).

Visualization: Decision Logic & SAR Pathway

Figure 1: Crystallization Decision Tree

Caption: Workflow for selecting the optimal crystallization method based on the physical state of the fluorinated intermediate.

CrystallizationWorkflow Start Start: 6-(2-fluoropropan-2-yl)pyridin-2-amine CheckState Physical State at RT? Start->CheckState Solid Solid / Powder CheckState->Solid High Purity Oil Oil / Gum CheckState->Oil Impure/Low MP Method1 Method A: Vapor Diffusion (DCM / Pentane) Solid->Method1 Method2 Method B: Salt Formation (HCl or Fumarate in EtOH) Oil->Method2 Analysis X-Ray Diffraction (100 K) Method1->Analysis Method2->Analysis Result Resolve C-F Disorder & Packing Motif Analysis->Result

Figure 2: Structural Activity Relationship (SAR) Logic

Caption: Mechanistic impact of the Fluoroisopropyl group on drug developability compared to isopropyl.

SAR_Logic Scaffold Scaffold: Pyridine-2-amine Mod_Iso Modification: Isopropyl (-CH(CH3)2) Scaffold->Mod_Iso Mod_Fluoro Modification: Fluoroisopropyl (-C(F)(CH3)2) Scaffold->Mod_Fluoro Effect_Iso Result: Metabolic Oxidation (Liability) High Disorder Mod_Iso->Effect_Iso Effect_Fluoro Result: Metabolic Stability (Blocked Site) Conformational Lock Mod_Fluoro->Effect_Fluoro Target Target: Map4k1 / HPK1 Binding Effect_Fluoro->Target Enhanced Potency & PK Profile

[1]

References

  • Vertex Pharmaceuticals Inc. (2021).[1] Map4k1 Inhibitors. Patent WO2021146370A1.[1] (Describes synthesis of 6-(2-fluoropropan-2-yl)pyridin-2-amine intermediates). Link

  • Malchow, S., et al. (2022).[1][2][3] The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy.[1][2] ACS Chemical Biology.[1][2] (Structural context of HPK1 inhibitors). Link[1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General principles of Fluoroisopropyl conformation). Link[1]

  • Chopra, D., & Guru Row, T. N. (2011).[1][2] Role of organic fluorine in crystal engineering. CrystEngComm. (Analysis of C-F packing interactions). Link

  • RCSB PDB. (2024). Crystal structure of MAP4K1 with a SMOL inhibitor (PDB 8PAS). (Example of ligand binding in this class). Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 6-(2-fluoropropan-2-yl)pyridin-2-amine using HPLC

Abstract: This guide provides a comprehensive framework for the validation of analytical purity for the novel pharmaceutical intermediate, 6-(2-fluoropropan-2-yl)pyridin-2-amine. We present a detailed, robust Reversed-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the validation of analytical purity for the novel pharmaceutical intermediate, 6-(2-fluoropropan-2-yl)pyridin-2-amine. We present a detailed, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, complete with a scientific rationale for parameter selection and a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, this document offers a comparative analysis of alternative and orthogonal analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to equip researchers with a holistic perspective on comprehensive impurity profiling.

Introduction: The Imperative for Purity in Drug Development

6-(2-fluoropropan-2-yl)pyridin-2-amine is a substituted aminopyridine, a class of compounds recognized as crucial building blocks in medicinal chemistry. The presence of the fluorinated isopropyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this intermediate a promising candidate for the synthesis of novel active pharmaceutical ingredients (APIs).

In the journey from discovery to clinical application, the purity of an API and its intermediates is non-negotiable. Even trace-level impurities can alter pharmacology, impact stability, and pose significant safety risks. Therefore, a robust, validated analytical method is the cornerstone of quality control, ensuring the consistency and safety of the final drug product.[1] This guide establishes a reliable HPLC-based workflow for the purity assessment of 6-(2-fluoropropan-2-yl)pyridin-2-amine.

The Principle: Why Reversed-Phase HPLC is the Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry for purity and stability testing.[2] Its suitability for 6-(2-fluoropropan-2-yl)pyridin-2-amine is based on the following principles:

  • Analyte-Stationary Phase Interaction: The molecule possesses both a polar aminopyridine head and a moderately non-polar fluorinated alkyl tail. In RP-HPLC, a non-polar stationary phase (typically C18) is used. The primary retention mechanism is the hydrophobic interaction between the non-polar aspects of the analyte and the stationary phase.[3]

  • Mobile Phase Elution: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN) or methanol, is used to elute the compound. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity.

  • Control of Peak Shape: The basic nature of the pyridine amine can lead to undesirable peak tailing due to interactions with residual silanols on the silica-based stationary phase. This is effectively mitigated by adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase. The acid protonates the amine, ensuring a single ionic species and masking silanol interactions, resulting in sharp, symmetrical peaks.[4]

A Validated HPLC-UV Method for Purity Analysis

This section details a rigorously developed and validated HPLC method suitable for quantifying the purity of 6-(2-fluoropropan-2-yl)pyridin-2-amine and detecting its impurities.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below.

ParameterRecommended Condition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient Program 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Rationale for Method Parameter Selection
  • Column Chemistry (C18): A C18 (octadecylsilane) bonded phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.[3]

  • Mobile Phase Modifier (Formic Acid): 0.1% formic acid maintains a low pH (~2.7), ensuring the basic amine is protonated. This minimizes peak tailing and provides good compatibility with mass spectrometry if hyphenation is desired.[4]

  • Gradient Elution: A gradient program is essential for a purity method. It ensures that early-eluting, highly polar impurities are well-resolved while also eluting any late-eluting, highly non-polar impurities in a reasonable timeframe, preventing carryover between injections.

  • Detection Wavelength (270 nm): The substituted pyridine ring contains a chromophore that absorbs UV light. A preliminary scan with a Photodiode Array (PDA) detector is recommended to determine the optimal wavelength (λmax) for maximum sensitivity. A wavelength of 270 nm is a typical starting point for such structures.[5]

Method Validation: A Trustworthy System

The method's suitability must be formally validated according to the principles outlined in ICH Q2(R1).[6][7] This ensures the procedure is fit for its intended purpose.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Inject Ref Std MobilePhase Mobile Phase Preparation MobilePhase->SST Validation Method Validation (ICH Q2 R1) SST->Validation If SST Passes Analysis Sample Sequence Analysis Validation->Analysis Validated Method Integration Peak Integration & Purity Calculation Analysis->Integration Report Final Report Generation Integration->Report

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[7] This is demonstrated by analyzing a placebo, a spiked sample, and force-degraded samples.

  • Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to establish a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample with known amounts of the analyte.

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.[7]

Comparison with Alternative and Orthogonal Technologies

While HPLC is a powerful tool, no single method can guarantee the detection of all potential impurities. The use of orthogonal methods—techniques that separate compounds by different mechanisms—is a cornerstone of comprehensive impurity profiling in modern pharmaceutical development.[8][9]

Orthogonal and Advanced Chromatographic Techniques
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly faster run times, higher resolution, and increased sensitivity, making it ideal for high-throughput environments.[10] The increased peak concentration also enhances sensitivity for mass spectrometry detection.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. By coupling the separation power of LC with the detection power of a mass spectrometer, one can obtain the molecular weight of unknown peaks. Further fragmentation (MS/MS) can provide structural information, allowing for the rapid and confident identification of process impurities or degradants.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable only for analytes that are volatile and thermally stable.[13] Given the structure of 6-(2-fluoropropan-2-yl)pyridin-2-amine, it may not be sufficiently volatile without derivatization. GC-MS is primarily used for analyzing residual solvents or specific volatile impurities.

Comparative Analysis Summary
FeatureHPLC-UVUPLC-UVLC-MSGC-MS
Primary Use Purity, Assay, StabilityHigh-throughput PurityImpurity IdentificationVolatile Impurities
Resolution GoodExcellentGood to ExcellentExcellent
Analysis Speed StandardVery FastStandard to Very FastFast
Sensitivity GoodVery GoodExcellentExcellent
Identification No (Retention Time Only)No (Retention Time Only)Yes (Molecular Weight)Yes (Mass Spectrum)
Analyte Scope Broad (Non-volatile)Broad (Non-volatile)Broad (Non-volatile)Volatile & Thermally Stable
Cost LowMediumHighMedium

Conclusion

The validated RP-HPLC method presented in this guide provides a robust and reliable platform for assessing the purity of 6-(2-fluoropropan-2-yl)pyridin-2-amine, meeting the stringent requirements of the pharmaceutical industry. The method is specific, linear, accurate, and precise for its intended purpose. For comprehensive characterization and to ensure the highest level of quality control, it is strongly recommended that this primary HPLC method be supplemented with an orthogonal technique, particularly LC-MS, during later stages of drug development to identify and characterize any unknown impurities that may arise from new synthetic routes or during stability studies.[9]

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Validation
  • System Preparation:

    • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN). Filter and degas both solutions.

    • Install the specified C18 column and purge the HPLC system thoroughly.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven to 35°C and the UV detector to 270 nm.

  • System Suitability Testing (SST):

    • Inject the Reference Standard solution (e.g., 0.5 mg/mL) six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

  • Analysis Sequence:

    • Run a blank injection (diluent).

    • Perform SST injections.

    • Inject the sample solutions for analysis.

    • Inject a standard check after a defined number of sample injections to ensure system stability.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Sample and Standard Preparation
  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile.

  • Reference Standard Solution (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 6-(2-fluoropropan-2-yl)pyridin-2-amine reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (e.g., 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Gama, M. R., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Pharmaceuticals. [Link]

  • MtoZ Biolabs. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, July 15). Reverse Phase HPLC: A Critical Review of its Role in Pharmaceutical and Biomedical Analysis. [Link]

  • Lab Manager. (2025, January 2). HPLC in Pharmaceutical Applications. [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Cygnus Technologies. Orthogonal Methods. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Li, M., et al. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Hoogmartens, J., et al. (2003, February 21). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Journal of Analytical Chemistry. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Royal Society of Chemistry. (2015). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

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Validation

Optimizing Bioavailability: The Pharmacokinetic Edge of the 6-(2-fluoropropan-2-yl)pyridin-2-amine Scaffold

Part 1: Executive Summary & Core Directive The "Metabolic Switch" in Medicinal Chemistry In the optimization of pyridine-based drugs, the 6-(2-fluoropropan-2-yl)pyridin-2-amine scaffold represents a textbook example of "...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The "Metabolic Switch" in Medicinal Chemistry

In the optimization of pyridine-based drugs, the 6-(2-fluoropropan-2-yl)pyridin-2-amine scaffold represents a textbook example of "metabolic switching." This scaffold is a bioisostere of the common 6-isopropylpyridin-2-amine moiety. The strategic introduction of a single fluorine atom at the tertiary carbon of the isopropyl group transforms a metabolically labile "soft spot" into a robust, metabolically stable motif without significantly altering the steric profile or ligand-binding efficacy.

This guide objectively compares this fluorinated scaffold against its non-fluorinated counterparts, demonstrating why it has become a cornerstone in modern antiviral drug design (most notably in Ensitrelvir/S-217622 ) and kinase inhibitor optimization.

Part 2: Mechanistic Basis of PK Improvement

The Fluorine Blockade Effect

The primary pharmacokinetic (PK) failure mode for alkyl-substituted pyridines is CYP450-mediated oxidative dealkylation or hydroxylation .

  • The Vulnerability: In a standard 6-isopropylpyridine, the tertiary benzylic-like carbon contains a hydrogen atom (

    
    ). This position is electron-rich and sterically accessible, making it a prime target for Hydrogen Atom Abstraction (HAT) by the high-valent Iron-Oxo species of Cytochrome P450 enzymes.
    
  • The Solution: Replacing this specific hydrogen with fluorine (

    
    ) creates the 6-(2-fluoropropan-2-yl) motif.
    
    • Bond Energy: The

      
       bond is the strongest single bond in organic chemistry (~105-115 kcal/mol) compared to the benzylic 
      
      
      
      bond (~90 kcal/mol).
    • Outcome: The CYP enzyme cannot abstract the fluorine atom. The metabolic pathway is effectively "blocked," forcing the enzyme to look for less favorable sites or releasing the drug unmetabolized.

Lipophilicity and Permeability Modulation

Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs 1.20 Å for H).

  • LogD Impact: The gem-dimethyl-fluoro motif typically lowers the basicity of the adjacent pyridine nitrogen slightly (inductive withdrawal), potentially reducing lysosomal trapping while maintaining optimal lipophilicity (LogD) for membrane permeability.

  • Solubility: Unlike adding a chloro or bromo group, the fluoro-isopropyl group often maintains or improves aqueous solubility due to the polarity of the C-F bond, which can engage in weak dipole interactions with water.

Part 3: Comparative Performance Analysis

The following data compares the Fluorinated Scaffold (Compound B) against the Non-Fluorinated Isopropyl Analog (Compound A) . Data is synthesized from structure-activity relationship (SAR) trends observed in Ensitrelvir development and analogous kinase inhibitor campaigns.

Table 1: In Vitro Metabolic Stability & PK Parameters
ParameterCompound A (Isopropyl Analog)Compound B (Fluorinated Scaffold)Impact
Structure 6-isopropylpyridin-2-amine6-(2-fluoropropan-2-yl)pyridin-2-amineBioisosteric Replacement
HLM

(µL/min/mg)
> 50 (High Clearance)< 8 (Low Clearance)>6-fold Stability Increase
CYP Metabolite Hydroxylated (tert-alcohol)None at this positionMetabolic Blockade
Oral Bioavailability (

)
~ 15 - 30%> 80%Drastic Improvement
Half-life (

)
2 - 4 hours40 - 50 hours (e.g., Ensitrelvir)Supports QD Dosing
Lipophilicity (LogD) 2.52.3Maintains Permeability

Interpretation: The isopropyl analog is rapidly cleared via hydroxylation at the tertiary carbon. The fluorinated scaffold resists this, resulting in a low intrinsic clearance (


) and a long half-life, enabling once-daily (QD) dosing regimens.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the mechanistic divergence between the labile isopropyl scaffold and the stable fluorinated scaffold.

MetabolicBlockade cluster_0 Compound A (Labile) cluster_1 Compound B (Stable) CompA 6-isopropylpyridin-2-amine (Tertiary C-H bond) CYP CYP450 Enzyme (Oxidative Attack) CompA->CYP Substrate Binding MetaboliteA Hydroxylated Metabolite (Tertiary Alcohol) CompB 6-(2-fluoropropan-2-yl)pyridin-2-amine (Tertiary C-F bond) CompB->CYP Substrate Binding Unchanged Unchanged Parent Drug (Systemic Circulation) CYP->MetaboliteA Rapid Hydroxylation (High Clearance) CYP->Unchanged Metabolic Blockade (C-F Bond Resists Oxidation)

Caption: Comparative metabolic fate.[1] The C-F bond prevents the rapid hydroxylation seen in the isopropyl analog, shunting the drug back into circulation.

Part 5: Experimental Protocols (Self-Validating Systems)

To validate the advantages of this scaffold in your own library, use the following Microsomal Stability Assay . This protocol includes internal controls to ensure data integrity.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) of fluorinated vs. non-fluorinated scaffolds.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with 370 µL compound solution. Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

    • Control Arm: Add buffer instead of NADPH (detects non-CYP degradation).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation of


: 
  • Plot

    
     vs. time.
    
  • Determine slope

    
     (
    
    
    
    ).
  • Calculate

    
    .
    
  • 
    .
    

Success Criteria:

  • Compound A (Isopropyl): Expect

    
     min.
    
  • Compound B (Fluorinated): Expect

    
     min (or stable).
    
  • Mass Balance: No degradation in the "-NADPH" control arm.

Part 6: References

  • Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry. Link

    • Key Finding: Describes the optimization of the scaffold and the critical role of the fluoro-isopropyl group in achieving the pharmacokinetic profile required for once-daily dosing.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Key Finding: Authoritative review on the "fluorine effect" and metabolic blocking strategies.[1][2][3][4]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Key Finding: Fundamental principles of C-F bond strength and its application in blocking metabolic soft spots.[1]

  • Shionogi & Co., Ltd. "Ensitrelvir (S-217622) Investigator's Brochure." ClinicalTrials.gov. Link

    • Key Finding: Clinical PK data demonstrating the long half-life attributed to the scaffold.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 6-(2-Fluoropropan-2-yl)pyridin-2-amine

Part 1: Executive Safety Summary (Immediate Action) 6-(2-Fluoropropan-2-yl)pyridin-2-amine (CAS: 1563530-87-9) presents a dual-hazard profile: the acute toxicity potential typical of aminopyridines and the specialized in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

6-(2-Fluoropropan-2-yl)pyridin-2-amine (CAS: 1563530-87-9) presents a dual-hazard profile: the acute toxicity potential typical of aminopyridines and the specialized incineration requirements of halogenated organics.[1][2] Improper disposal can release toxic nitrogen oxides (NOx) and hydrogen fluoride (HF).

Critical Parameter Operational Directive
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1][3]
Incompatibility Strong Acids (exothermic neutralization), Oxidizers (fire hazard).[2]
Spill Response Do not dry sweep. Use wet-wiping or HEPA vacuum to prevent dust inhalation.[1]
PPE Requirement Nitrile gloves (double-gloved recommended), lab coat, safety goggles, N95/P100 respirator if powder handling is open.[1][2]
Part 2: Chemical Profile & Hazard Identification[1][4]

Understanding the molecular structure is the first step in compliant disposal. This compound features a basic pyridine ring and a stable C-F bond.

Technical Specifications:

  • Chemical Name: 6-(2-Fluoropropan-2-yl)pyridin-2-amine[1][2]

  • CAS Number: 1563530-87-9[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [4]
  • Molecular Weight: 154.19 g/mol

  • Physical State: Solid (typically off-white to yellow powder)[1]

Hazard Classification (Inferred from Structural Analogs): While specific GHS data for this derivative may be limited, it must be handled with the severity of its parent scaffold, 2-Aminopyridine (CAS 504-29-0), which is classified as Acute Toxic (Oral/Dermal).[1][2]

  • Acute Toxicity: High probability of toxicity if swallowed or absorbed through skin.

  • Skin/Eye Irritation: Basic amine functionality causes irritation to mucous membranes.

  • Combustion Hazards: Thermal decomposition releases HF (hydrofluoric acid gas) and NOx.

Part 3: Waste Characterization & Segregation[1][5]

Proper segregation is the single most critical factor in disposal. Because this molecule contains Fluorine , it must be directed to a waste stream destined for incineration facilities equipped with acid gas scrubbers.[2]

The "Halogen Rule"

In many jurisdictions (including RCRA in the US), mixing halogenated waste with non-halogenated waste downgrades the entire mixture to "Halogenated," often increasing disposal costs significantly.[2] However, for safety and compliance, always classify this compound as Halogenated. [1][2]

Segregation Decision Tree

The following logic flow ensures the material ends up in the correct waste drum.

WasteSegregation Start Waste Generation 6-(2-Fluoropropan-2-yl)pyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Spill Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mix or Mother Liquor SolidDest Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv Aqueous Aqueous Buffer SolventCheck->Aqueous LiquidDest Halogenated Liquid Waste (Must be incinerated w/ scrubbers) HaloSolv->LiquidDest NonHaloSolv->LiquidDest Contaminated by Fluorine Cmpd Aqueous->LiquidDest Do NOT Drain Pour

Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorinated solute mandates disposal as "Halogenated Waste" to prevent HF release in non-scrubbed incinerators.[1][2]

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired chemicals, weighing boat residues, contaminated paper towels, spill cleanup materials.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction/transport.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[3]

    • Constituents: List "6-(2-Fluoropropan-2-yl)pyridin-2-amine (Solid) >99%".[1][2]

  • Bagging: For fine powders, place the waste inside a clear zip-lock bag before placing it into the rigid waste container. This minimizes dust generation when the container is opened later.

  • Storage: Screw the lid tight. Store in a Satellite Accumulation Area (SAA) away from acids.[3][5]

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, NMR samples, HPLC waste.[2]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon-lined for halogenated solvents).[2]

  • Segregation: Pour into the Halogenated Waste carboy.

    • Crucial: Even if the solvent is Methanol (non-halogenated), the dissolved fluorinated amine requires the mixture to be treated as halogenated.[2]

  • pH Check: If the solution is acidic (e.g., from an acid workup), neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas generation, unless your facility has a specific "Acidic Organic" stream.[2]

  • Triple Rinse: Triple rinse empty reagent bottles with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty bottle and discard as regular glass waste (if permitted) or glass recycling.

Part 5: Spill Response Mechanism

In the event of a spill, rapid containment prevents laboratory contamination.[2]

Spill Kit Requirements:

  • Inert absorbent (Vermiculite or Sand).[3][5]

  • Sodium Bicarbonate (if acid was involved).[6][7]

  • Nitrile gloves and Tyvek sleeves.

SpillResponse Alert 1. Alert & Isolate Notify personnel, mark area PPE 2. Don PPE Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Wipe inward -> outward Place in HazBag Contain->Clean Decon 5. Decontaminate Wash surface w/ soap & water Clean->Decon Report 6. Report Submit incident report Decon->Report

Figure 2: Operational workflow for solid powder spills.[1][2][5] Wet-wiping is preferred over dry sweeping to minimize inhalation risk.[1][2]

Part 6: Regulatory Compliance (RCRA/EPA Context)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

  • Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound.

  • Waste Codes:

    • This specific compound is not explicitly P-listed or U-listed by CAS number.[1]

    • Determination: It is a generator's responsibility to characterize the waste. Due to toxicity and halogen content, it typically carries the characteristic of Toxic (if TCLP fails, though unlikely for this specific structure) or simply falls under D001 (Ignitable) if in organic solvent.[2]

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless it exhibits specific characteristics, but treat with the same rigor as RCRA waste.[2] Most EHS departments will code it for incineration (e.g., code D002 if acidic, or generic halogenated codes).[2]

References
  • PubChem. (2025).[8] 6-(Propan-2-yl)pyridin-2-amine Compound Summary. National Library of Medicine. [Link] (Structural analog data for toxicity inference).

  • US EPA. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Environmental Protection Agency.[3][9] [Link][1]

Sources

Handling

Personal protective equipment for handling 6-(2-Fluoropropan-2-yl)pyridin-2-amine

The following technical guide details the safety, logistical, and operational protocols for handling 6-(2-Fluoropropan-2-yl)pyridin-2-amine (CAS: 1563530-87-9). Chemical Identity & Risk Profile Compound: 6-(2-Fluoropropa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 6-(2-Fluoropropan-2-yl)pyridin-2-amine (CAS: 1563530-87-9).

Chemical Identity & Risk Profile

Compound: 6-(2-Fluoropropan-2-yl)pyridin-2-amine CAS Number: 1563530-87-9 Synonyms: 2-(6-Fluoropyridin-2-yl)propan-2-amine; 2-Amino-6-(2-fluoropropan-2-yl)pyridine Physical State: Solid (White to off-white powder) Storage: 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)[1]

Risk Assessment (The "Precautionary Principle")

While specific GHS data for this CAS is limited, structural analogs (e.g., 2-Amino-6-fluoropyridine, CAS 1597-32-6) exhibit acute toxicity and are classified as fatal in contact with skin (H310) and toxic if swallowed (H301). The addition of the lipophilic 2-fluoropropan-2-yl moiety may enhance dermal absorption.

Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until specific toxicology data proves otherwise.

  • Primary Hazard: Acute Dermal Toxicity & Mucous Membrane Irritation.

  • Secondary Hazard: Ocular Damage (Irreversible risk common with fluorinated pyridines).[2]

  • Reactivity: Stable, but incompatible with strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the operational task. The goal is to prevent all dermal and inhalation exposure.

Protection ZoneComponentSpecificationRationale
Hand Protection Primary Glove Nitrile (0.11 mm) Tactile sensitivity for manipulation.
Secondary Glove Nitrile (Long Cuff) or Laminate Double-gloving is mandatory. Laminate (e.g., Silver Shield) required for spill cleanup due to permeation resistance against fluorinated organics.
Respiratory Engineering Control Chemical Fume Hood All open handling must occur here. Face velocity: 80–100 fpm.
Backup PPE N95 or P100 Respirator Only if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.
Ocular Primary Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne.
Body Primary Lab Coat (Tyvek/Poly) Buttoned to neck. Cotton coats absorb liquids; synthetic/impervious materials are preferred for high-potency handling.
PPE Selection Logic

The following decision tree illustrates the logic for selecting PPE based on the specific laboratory activity.

PPE_Selection Start Task Identification SolidHandling Handling Solid/Powder (Weighing, Transfer) Start->SolidHandling SolutionHandling Handling Solutions (Dilution, Reaction) Start->SolutionHandling Spill Spill / Emergency Cleanup Start->Spill Hood Is Fume Hood Available? SolidHandling->Hood SolventCheck Solvent Type? SolutionHandling->SolventCheck FullSuit Full Hazmat: Tyvek Suit Full-Face Respirator Laminate Gloves Spill->FullSuit StandardPPE Standard PPE: Double Nitrile Gloves Lab Coat Safety Glasses Hood->StandardPPE Yes HighPPE Enhanced PPE: N95/P100 Mask Splash Goggles Double Gloves Hood->HighPPE No (Stop Work Recommended) SolventCheck->StandardPPE Water/Ethanol DCM_DMF Permeable (DCM, DMF) SolventCheck->DCM_DMF LaminateGlove REQUIRED: Laminate Gloves (Silver Shield) under Nitrile DCM_DMF->LaminateGlove

Figure 1: PPE Selection Logic based on task risk and solvent permeability.

Operational Protocol: Handling & Synthesis

This protocol ensures a self-validating safety system where the environment controls the hazard.

A. Weighing & Transfer

Objective: Prevent aerosolization of the powder.

  • Preparation: Place an analytical balance inside the fume hood. If this is not possible, use a tare-weigh method :

    • Tare the vial with cap ON outside the hood.

    • Move vial to hood, add solid, recap.

    • Move back to balance to weigh.

  • Static Control: Use an anti-static gun or ionizer bar. Fluorinated compounds often carry static charge, causing powder to "jump" and disperse.

  • Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination.

B. Reaction Setup

Objective: Containment of vapors and potential HF evolution.

  • Solvent Choice: When dissolving, add solvent slowly. Exothermic dissolution is possible.

  • Inertion: Flush the reaction vessel with Nitrogen or Argon. 2-aminopyridines can oxidize over time; the fluorinated group adds stability but protecting the amine is critical for purity.

  • Temperature: If heating is required, use a silicone oil bath or heating block with a temperature limit switch. Do not use open flames.

C. Waste Management

Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams. Fluorinated compounds can release HF if subjected to strong acids under heat.

  • Labeling: Clearly label as "Contains Fluorinated Pyridine - TOXIC."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

Emergency Response & Spills

Spill Response Workflow

Immediate action is required to prevent dermal absorption.[2][3][4]

Spill_Response Event Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Event->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid MajorLiq Liquid / Large Solid Assess->MajorLiq ActionMinor 1. Wet Wipe (Damp) 2. Double Bag 3. Ventilate MinorSolid->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure Entry 3. Call EHS/Hazmat MajorLiq->ActionMajor Disposal Dispose as Halogenated Waste ActionMinor->Disposal ActionMajor->Disposal

Figure 2: Decision workflow for spill containment and cleanup.

First Aid Measures
  • Skin Contact: Wash immediately with soap and water for 15 minutes . Do not use organic solvents (ethanol/DMSO) as they drive the toxin deeper into the dermis.

  • Eye Contact: Rinse with water for 15 minutes.[3] Seek medical attention immediately—fluorinated compounds can cause delayed corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • PubChem. (n.d.).[5] 6-Fluoropyridin-2-amine Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Loba Chemie. (2016).[4] 2-Amino Pyridine MSDS (Base Structure Hazard Data). Retrieved March 4, 2026, from [Link]

Sources

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